FSLLRY-NH2
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCNWHRNILNRJ-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Role of FSLLRY-NH2: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of action of the synthetic peptide FSLLRY-NH2. Primarily recognized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a surprising agonistic activity on Mas-related G protein-coupled Receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality positions this compound as a complex signaling modulator with significant implications for research in inflammation, pain, and sensory biology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this peptide's intricate pharmacology.
Dual Receptor Targeting: Antagonism of PAR2 and Agonism of MrgprC11/MRGPRX1
This compound exhibits a fascinating bimodal mechanism of action, functioning as both an inhibitor of one receptor and an activator of another. This duality is critical to understanding its physiological effects.
Antagonism of Protease-Activated Receptor 2 (PAR2)
This compound is widely characterized as a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation and pain.[1] Its inhibitory action is not directed at the activating protease (e.g., trypsin) itself, but rather at the receptor. The proposed mechanism involves the binding of this compound to the extracellular loop 2 (ECL-2) of PAR2. This interaction is thought to sterically hinder the tethered ligand, which is exposed after proteolytic cleavage of the receptor's N-terminus, from docking with and activating the receptor.[2]
Agonism of Mas-related G protein-coupled Receptor C11 (MrgprC11) and MRGPRX1
In a significant discovery, this compound has been shown to act as a specific and dose-dependent agonist of MrgprC11, a receptor expressed in sensory neurons, and its human counterpart, MRGPRX1.[2][3] This finding is crucial as it reveals an "off-target" effect that can lead to distinct physiological responses, such as the induction of scratching behavior.[3] The activation of these receptors by this compound initiates a canonical Gαq/11 signaling cascade.[2][3]
Quantitative Analysis of Receptor Interaction
The following table summarizes the available quantitative data on the interaction of this compound with its target receptors.
| Parameter | Receptor | Species | Value | Assay System | Reference(s) |
| IC50 | PAR2 | Not Specified | 50 - 200 µM | Inhibition of trypsin-mediated PAR2 activation | [2] |
| EC50 | MrgprC11 | Mouse | Not explicitly quantified, but demonstrated to be dose-dependent. | Calcium imaging in HEK293T cells | [2][3] |
| EC50 | MRGPRX1 | Human | Not explicitly quantified, but demonstrated to be dose-dependent. | Calcium imaging in HEK293T cells | [2][3] |
Signaling Pathways
The dual activity of this compound results in the modulation of distinct downstream signaling pathways.
Inhibition of PAR2-Mediated Signaling
By preventing the activation of PAR2, this compound effectively blocks its downstream signaling cascades. PAR2 activation is known to couple to multiple G proteins, including Gαq/11, Gα12/13, and Gαi, leading to the activation of various effector pathways. A key pathway inhibited by this compound is the Gαq/11-mediated activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, PAR2 activation can trigger mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, all of which are attenuated by this compound.[4][5]
Figure 1. Inhibition of PAR2 signaling by this compound.
Activation of MrgprC11/MRGPRX1-Mediated Signaling
As an agonist, this compound directly binds to and activates MrgprC11 and MRGPRX1. This interaction triggers the Gαq/11 signaling pathway, leading to the activation of PLCβ.[2][3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is further amplified by the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, leading to neuronal excitation and the sensation of itch.[2][3]
Figure 2. Activation of MrgprC11/MRGPRX1 signaling by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing both the antagonistic effect of this compound on PAR2 and its agonistic effect on MrgprC11/MRGPRX1.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation or inhibition.
Materials:
-
HEK293T cells transiently or stably expressing the receptor of interest (PAR2, MrgprC11, or MRGPRX1).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).
-
MrgprC11/MRGPRX1 agonist (this compound).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293T cells expressing the target receptor in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, detach cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.
-
On the day of the assay, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES and 0.02% Pluronic F-127 to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Assay Performance:
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.
-
For Antagonist Mode (PAR2):
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a solution of this compound at various concentrations and incubate for 5-10 minutes.
-
Inject the PAR2 agonist (e.g., trypsin at a final concentration of 10 nM) and record the fluorescence signal for at least 120 seconds.
-
-
For Agonist Mode (MrgprC11/MRGPRX1):
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a solution of this compound at various concentrations and record the fluorescence signal for at least 120 seconds.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the maximum response elicited by a saturating concentration of a known agonist.
-
Plot the normalized response against the logarithm of the antagonist or agonist concentration to determine IC50 or EC50 values, respectively.
-
Figure 3. Experimental workflow for the intracellular calcium mobilization assay.
Western Blotting for MAPK (ERK) and PI3K/Akt Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways, providing insight into the downstream effects of this compound.
Objective: To detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt) in cell lysates following treatment.
Materials:
-
Cells expressing the receptor of interest.
-
Cell culture reagents.
-
This compound and appropriate agonists.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with this compound and/or the appropriate agonist for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound is a valuable research tool with a complex mechanism of action defined by its dual activity as a PAR2 antagonist and a MrgprC11/MRGPRX1 agonist. This technical guide provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, and the experimental protocols required for its characterization. A thorough understanding of this peptide's bimodal functionality is essential for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics targeting inflammatory and sensory disorders. Researchers utilizing this compound should consider its effects on both PAR2 and Mrgpr family receptors to fully elucidate its biological role.
References
- 1. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FSLLRY-NH2: A Technical Guide to a PAR2 Antagonist for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target in a multitude of inflammatory and proliferative diseases. The peptide FSLLRY-NH2 is a widely utilized tool compound for investigating the physiological and pathological roles of PAR2. This technical guide provides an in-depth overview of this compound as a PAR2 antagonist, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing this compound in their preclinical studies.
Introduction to this compound
This compound is a synthetic hexapeptide amide that functions as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). It is derived from a scrambled sequence of the PAR2 tethered ligand, SLIGRL-NH2. By competitively binding to the tethered ligand binding site on the receptor's second extracellular loop, this compound effectively blocks the activation of PAR2 by its endogenous and synthetic agonists, thereby inhibiting downstream signaling cascades.[1] This makes it a valuable tool for elucidating the role of PAR2 in various biological processes and for the preclinical evaluation of PAR2 as a therapeutic target.
Quantitative Data
The following tables summarize the available quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [2] |
| IC50 Range | 50 - 200 µM | Various | Trypsin |
Table 2: In Vitro Functional Inhibition by this compound
| Assay | Effect | Cell Line | Agonist | Notes | Reference |
| Calcium Mobilization | Significant decrease to undetectable levels | Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | AC264613 (PAR2 agonist) | Demonstrates potent inhibition of Gq-mediated signaling. | [3] |
| Cytokine Release (IL-1β, IL-8, TNF-α) | Dose-dependent attenuation | HepG2 cells | Hydrogen Peroxide | Suggests anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. | [2] |
| ERK Activation | Blocks activation | Isolated cardiac fibroblasts | Not specified | Indicates interference with MAPK signaling pathways. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of this compound.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release, a hallmark of PAR2 activation via the Gq pathway.
Materials:
-
PAR2-expressing cells (e.g., HEK293, CHO, or primary cells like bronchial epithelial cells)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613)
-
This compound
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Optionally, include probenecid (final concentration ~2.5 mM) in the loading solution to improve dye retention.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Antagonist Incubation: Add desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the plate reader's injector to add a pre-determined concentration of the PAR2 agonist.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory effect of this compound on the MAPK signaling pathway downstream of PAR2 activation.
Materials:
-
PAR2-expressing cells
-
Cell culture medium and serum-free medium
-
PAR2 agonist
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a PAR2 agonist for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
In Vivo Rat Paw Edema Model
This model assesses the anti-inflammatory efficacy of this compound in a rodent model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
PAR2 agonist (e.g., SLIGRL-NH2 or carrageenan)
-
This compound
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Plethysmometer or digital calipers
-
Anesthesia (optional, for injections)
Protocol:
-
Acclimatization: Acclimate the animals to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Antagonist Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The dose and timing of administration should be optimized based on the pharmacokinetic properties of the compound.
-
Induction of Edema: After a predetermined pre-treatment time (e.g., 30-60 minutes), inject the PAR2 agonist (e.g., 50 µg of SLIGRL-NH2 in 50 µL saline) or carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.[3]
-
Edema Measurement: Measure the paw volume or thickness at various time points after the agonist injection (e.g., 1, 2, 4, and 6 hours).[3]
-
Data Analysis: Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the baseline measurement. Compare the results between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition of edema.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its evaluation.
Caption: PAR2 Signaling and this compound Inhibition.
Caption: Workflow for Evaluating this compound.
Caption: Mechanism of this compound Action.
Conclusion
This compound is a foundational tool for the study of PAR2. Its ability to competitively antagonize the receptor provides a means to dissect the intricate roles of PAR2 in health and disease. This guide has consolidated key quantitative data and provided detailed experimental protocols to facilitate its effective use in the laboratory. The provided visualizations offer a clear conceptual framework for understanding its mechanism and experimental application. As research into PAR2 continues to expand, the robust characterization of tool compounds like this compound remains critical for advancing the development of novel therapeutics targeting this important receptor.
References
Structure and chemical properties of FSLLRY-NH2
An In-depth Technical Guide to FSLLRY-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic hexapeptide that has been instrumental in the study of Protease-Activated Receptors (PARs), a unique family of G protein-coupled receptors (GPCRs). Initially characterized as a selective antagonist for PAR2, it has played a crucial role in elucidating the receptor's function in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and itch.[1] However, recent studies have revealed a more complex pharmacological profile, showing that this compound can also act as an agonist on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in mice and its human ortholog, MRGPRX1.[2] This dual activity underscores the importance of careful target validation in research and drug development.
This guide provides a comprehensive overview of the structure, chemical properties, and pharmacology of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Structure and Chemical Properties
This compound is a linear peptide composed of six amino acids with a C-terminal amidation.
Sequence: (H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2) Modifications: The C-terminus is amidated, which typically increases peptide stability and receptor affinity compared to the free acid form.[1]
| Property | Value | Reference |
| Molecular Formula | C39H60N10O8 | [1] |
| Molecular Weight | 796.97 g/mol | |
| CAS Number | 245329-02-6 | [1] |
| Purity | ≥95% (typically confirmed by HPLC) | |
| Solubility | Soluble in water (up to 1 mg/ml) and DMSO. | [3] |
| Appearance | Typically supplied as a white to off-white crystalline solid or powder. | [3] |
Storage and Handling: For long-term storage, it is recommended to store the peptide at -20°C.[4] If preparing stock solutions, they should be used on the same day if possible, though they can be stored at -20°C for up to one month.[1][4] It is crucial to equilibrate the solution to room temperature and ensure no precipitation is visible before use.[1]
Pharmacological Properties and Activity
This compound exhibits a dual pharmacology, acting as an antagonist at PAR2 and an agonist at certain Mrgpr receptors.
PAR2 Antagonism
This compound is widely cited as a selective PAR2 antagonist.[1][5] It functions by competitively inhibiting the binding and activation of PAR2 by its agonists, such as trypsin or agonist peptides like SLIGRL-NH2. This antagonism has been demonstrated to block downstream signaling events like ERK activation and to reverse symptoms in animal models of neuropathic pain and inflammation.
| Assay | Cell Type | IC50 | Reference |
| PAR2 Inhibition | PAR2-KNRK cells | 50 µM | [6] |
MrgprC11/MRGPRX1 Agonism
More recent findings have identified this compound as a potent agonist of MrgprC11 (mouse) and, to a lesser extent, MRGPRX1 (human).[2][7] This activation is dose-dependent and has been shown to induce scratching behaviors in mice, indicating a role in pruritus (itch).[2] This "off-target" activity is critical for interpreting experimental results, as effects attributed solely to PAR2 inhibition may, in some systems, be confounded by Mrgpr activation.
Signaling Pathways
The signaling pathways initiated by this compound depend on the receptor it engages.
PAR2 Antagonism Logic
As an antagonist, this compound does not initiate a signal itself but rather blocks the signaling cascade typically initiated by PAR2 agonists. The diagram below illustrates the logical flow of this inhibition.
References
- 1. This compound | PAR2 antagonist | Hello Bio [hellobio.com]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FSLLRY-NH2 Peptide: Sequence, Modifications, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide FSLLRY-NH2, a well-characterized antagonist of Protease-Activated Receptor 2 (PAR2). The document details its core molecular features, including its amino acid sequence and critical C-terminal modification. A significant focus is placed on its biological activity, summarizing its inhibitory effects on PAR2-mediated signaling pathways implicated in inflammation and pain. Furthermore, this guide addresses the notable off-target activity of this compound as an agonist of Mas-related G protein-coupled Receptor C11 (MrgprC11), a key receptor in itch sensation. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate its application in research and drug development. Signaling pathways are visually represented to clarify the peptide's mechanisms of action.
Peptide Sequence and Modifications
This compound is a hexapeptide with the following amino acid sequence:
Phe-Ser-Leu-Leu-Arg-Tyr-NH2
A critical modification of this peptide is the amidation of the C-terminal tyrosine residue. This modification is crucial for its biological activity.
| Property | Value |
| Sequence | FSLLRY |
| C-terminal Modification | Amidation |
| Molecular Formula | C39H60N10O8 |
| Molecular Weight | 796.97 g/mol |
| CAS Number | 245329-02-6 |
Biological Activity and Quantitative Data
This compound is primarily recognized as a selective antagonist of PAR2.[1][2] It has been demonstrated to counteract the effects of PAR2 activation in various models of inflammation and neuropathic pain.[3] However, it also exhibits significant off-target effects, most notably the activation of MrgprC11, which is involved in pruritus (itch).[4][5]
PAR2 Antagonism
This compound inhibits PAR2 activation by proteases such as trypsin. This inhibition has been shown to block downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK).[3]
| Assay | Cell Line | Agonist | IC50 | Reference |
| PAR2 Inhibition | KNRK cells | Trypsin | 50 µM | [6] |
The peptide has been shown to dose-dependently reduce the production of pro-inflammatory cytokines and mediators. In a study using HepG2 cells, co-treatment with this compound attenuated the hydrogen peroxide-induced increase in the protein and mRNA levels of IL-1β, IL-8, and TNF-α.[1]
Off-Target MrgprC11/MRGPRX1 Agonism
A surprising finding was the ability of this compound to activate MrgprC11 in mice and its human ortholog MRGPRX1.[4][5] This activation is dose-dependent and leads to the initiation of a signaling cascade that results in an increase in intracellular calcium levels, ultimately inducing scratching behavior in mice.[4][5]
| Receptor | Species | Effect | Downstream Signaling | Reference |
| MrgprC11 | Mouse | Agonist | Gαq/11, PLC, IP3 Receptor, TRPC Ion Channels | [4][5] |
| MRGPRX1 | Human | Moderate Agonist | Gαq/11, PLC, IP3 Receptor, TRPC Ion Channels | [4][5] |
Signaling Pathways
PAR2 Antagonism Signaling Pathway
This compound acts as an antagonist at PAR2, a G protein-coupled receptor that can couple to multiple G proteins, including Gαq/11, Gαi, and Gα12/13, as well as β-arrestin pathways. By blocking PAR2 activation, this compound prevents the initiation of these downstream signaling cascades, which are involved in inflammation and pain.
References
- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Inhibition of Protease-Activated Receptor 2 (PAR2) by FSLLRY-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases such as trypsin and mast cell tryptase initiates a cascade of intracellular signaling events. Given its involvement in disease, PAR2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the biological functions of PAR2 that are inhibited by the peptide antagonist, FSLLRY-NH2. We will delve into the quantitative data of this inhibition, detailed experimental methodologies, and the underlying signaling pathways.
Biological Functions of PAR2 and Inhibition by this compound
PAR2 is widely expressed in various tissues and cell types, including epithelial cells, endothelial cells, immune cells, and neurons. Its activation is implicated in a range of biological responses, many of which are associated with inflammatory conditions. The hexapeptide this compound acts as a competitive antagonist of PAR2, effectively blocking the downstream signaling cascades initiated by PAR2 agonists.
Inflammatory Responses
A primary function of PAR2 is the mediation of inflammatory responses. Activation of PAR2 leads to the release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory milieu in diseases such as asthma, inflammatory bowel disease, and arthritis. This compound has been shown to effectively counteract these effects. For instance, in HepG2 cells, this compound attenuates the hydrogen peroxide-induced increase in the protein and mRNA levels of pro-inflammatory genes such as IL-1β, IL-8, and TNF-α in a dose-dependent manner[1]. This anti-inflammatory activity is linked to the inhibition of the SAPK/JNK signaling pathway[1].
Calcium Mobilization
Upon activation, PAR2 couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event in many cellular processes. This compound is a potent inhibitor of PAR2-mediated calcium mobilization. In studies involving various human primary cells, including bronchial/tracheal epithelial cells, human small airway epithelial cells, and bronchial smooth muscle cells, the PAR2 antagonist this compound significantly decreased intracellular calcium levels, in some cases to undetectable levels (P = .01)[2][3].
MAP Kinase (ERK1/2) Activation
Another critical signaling pathway activated by PAR2 is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This pathway is involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to block PAR2-mediated ERK activation[4]. This inhibition is crucial in contexts where PAR2-driven cell proliferation is pathological, such as in certain cancers.
Pain Perception
PAR2 is expressed in sensory neurons and is implicated in the generation and sensitization of pain. Its activation contributes to both acute and chronic pain states. Antagonism of PAR2 with this compound has been shown to reverse taxol-induced mechanical allodynia and heat hyperalgesia in mice, highlighting its potential as an analgesic agent[4].
Quantitative Data on PAR2 Inhibition by this compound
The inhibitory efficacy of this compound has been quantified in various experimental systems. The following tables summarize the available quantitative data.
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 | 50 µM | PAR2-KNRK cells | Trypsin | [5] |
Table 1: IC50 Value for this compound Inhibition of PAR2 Activation.
| Cell Type | Assay | Effect of this compound | Significance | Reference |
| Bronchial/Tracheal Epithelial Cells | Intracellular Calcium Mobilization | Significant decrease to undetectable levels | P = .01 | [2][3] |
| Human Small Airway Epithelial Cells | Intracellular Calcium Mobilization | Significant decrease | P < 0.05 | [2] |
| Bronchial Smooth Muscle Cells | Intracellular Calcium Mobilization | Significant decrease | P < 0.05 | [2] |
| HepG2 Cells | IL-1β, IL-8, TNF-α mRNA & Protein Levels | Dose-dependent attenuation | Not specified | [1] |
| Isolated Cardiac Fibroblasts | ERK Activation | Blocked | Not specified | [4] |
| ICR Mice | Mechanical Allodynia & Heat Hyperalgesia | Reversal of symptoms | Not specified | [4] |
Table 2: Summary of Inhibitory Effects of this compound on PAR2-Mediated Responses.
Signaling Pathways Inhibited by this compound
PAR2 activation leads to the engagement of multiple intracellular signaling pathways. This compound exerts its inhibitory effects by preventing the initiation of these cascades at the receptor level.
Gq/11-PLC-Calcium Signaling Pathway
This is a canonical pathway for PAR2. Upon agonist binding and receptor activation, the Gαq/11 subunit of the heterotrimeric G protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound blocks the initial activation of PAR2, thereby preventing the entire Gq/11-mediated cascade.
β-Arrestin-Mediated ERK1/2 Signaling Pathway
In addition to G protein-dependent signaling, PAR2 can also signal through β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. β-arrestins can act as scaffolds, bringing together components of the MAPK cascade, such as Raf, MEK, and ERK, leading to ERK1/2 activation. This pathway is often associated with cell migration and proliferation. By preventing the initial conformational change in PAR2, this compound also inhibits the subsequent phosphorylation and β-arrestin recruitment, thereby blocking this signaling axis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the inhibitory effect of this compound on PAR2 function.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing PAR2
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
This compound
-
Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate or on glass coverslips and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in cell-grade DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Establish a baseline fluorescence by recording the emission at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
To assess inhibition, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the PAR2 agonist and record the change in fluorescence ratio (F340/F380) over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound.
Western Blot for Phospho-ERK1/2 Detection
This protocol outlines the detection of phosphorylated ERK1/2 as a measure of PAR2-mediated MAPK pathway activation and its inhibition by this compound.
Materials:
-
Cells expressing PAR2
-
PAR2 agonist
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate with desired concentrations of this compound for 15-30 minutes.
-
Stimulate with a PAR2 agonist for the desired time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
ELISA for Cytokine Quantification
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the release of pro-inflammatory cytokines (e.g., IL-8) from cells in response to PAR2 activation and its inhibition by this compound.
Materials:
-
Cells capable of producing the cytokine of interest
-
PAR2 agonist
-
This compound
-
ELISA kit for the specific cytokine (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Plate and grow cells as required.
-
Pre-incubate cells with different concentrations of this compound.
-
Stimulate with a PAR2 agonist for a time sufficient to induce cytokine release (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
-
ELISA:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the prepared standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add the TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a valuable tool for investigating the multifaceted roles of PAR2 in health and disease. Its ability to potently and selectively inhibit PAR2-mediated signaling pathways provides a means to dissect the molecular mechanisms underlying PAR2's biological functions. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore PAR2 as a therapeutic target and to develop novel modulators of its activity. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding the complex biology of PAR2 and the inhibitory action of this compound.
References
- 1. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
The Dichotomous Role of FSLLRY-NH2 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2, a synthetic hexapeptide, has traditionally been characterized as a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathophysiological processes, including inflammation, pain, and asthma.[1][2][3] However, recent research has unveiled a surprising and critical facet of its pharmacology: this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][4] This dual activity necessitates a nuanced understanding of its effects in experimental systems and its potential as a therapeutic agent. This technical guide provides an in-depth exploration of the cellular signaling pathways modulated by this compound, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Signaling Pathways of this compound
The cellular response to this compound is context-dependent, primarily dictated by the expression profile of PAR2 and MrgprC11/MRGPRX1 in the target cells.
Agonistic Activity: MrgprC11/MRGPRX1 Signaling Cascade
In cells expressing MrgprC11 or its human counterpart MRGPRX1, this compound acts as an agonist, initiating a canonical Gαq/11 signaling pathway.[1][4] This cascade is pivotal in mediating sensations such as itch.[1][4] The key steps are as follows:
-
Receptor Binding and G Protein Activation: this compound binds to the orthosteric binding pocket of MrgprC11/MRGPRX1, inducing a conformational change that activates the heterotrimeric G protein Gαq/11.[1][4]
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4]
-
TRPC Channel Activation: The increase in intracellular calcium concentration is further amplified by the activation of Transient Receptor Potential Canonical (TRPC) ion channels in the plasma membrane, leading to an influx of extracellular calcium.[1][4]
This signaling cascade ultimately leads to various cellular responses, including the activation of sensory neurons and the sensation of itch.[1]
Antagonistic Activity: Inhibition of PAR2 Signaling
This compound acts as a competitive antagonist at the PAR2 receptor, blocking its activation by endogenous proteases (e.g., trypsin, tryptase) or synthetic agonists (e.g., SLIGRL-NH2).[2][3] PAR2 activation initiates a complex signaling network with pro-inflammatory consequences. By inhibiting PAR2, this compound can attenuate these downstream pathways:
-
G Protein-Coupled Pathways: PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi, Gα12/13, and Gαs.[2] This leads to a variety of downstream effects such as:
-
β-Arrestin-Mediated Signaling: Upon activation, PAR2 can also recruit β-arrestins, which can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation).[2]
-
Pro-inflammatory Signaling: PAR2 activation is strongly linked to inflammation through the activation of the p38 MAPK and NF-κB pathways.[2] This results in the transcriptional upregulation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | PAR2-KNRK cells | Not Specified | 50 µM | [6] |
Table 2: Effect of this compound on Intracellular Calcium Mobilization in Respiratory Cells
| Cell Type | Condition | Treatment | Effect | P-value | Reference |
| Bronchial/Tracheal Epithelial Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.01 | [7] |
| PAR2 Antagonist (this compound) | Significant decrease to undetectable levels | P = 0.01 | [7] | ||
| Human Small Airway Epithelial Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.0024 | [7] |
| PAR2 Antagonist (this compound) | Significant decrease | - | [7] | ||
| Bronchial Smooth Muscle Cells | - | PAR2 Agonist (AC264613) | Significant increase in [Ca2+]i | P = 0.0001 | [7] |
| PAR2 Antagonist (this compound) | Significant decrease | - | [7] | ||
| Asthmatic-derived Eosinophils | Asthmatic vs. Non-asthmatic | PAR2 Agonist (AC264613) | 300% increase in [Ca2+]i in asthmatic cells | P < 0.0001 | [7] |
| PAR2 Antagonist (this compound) | No significant decrease | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments cited in the literature.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing both the agonistic effects of this compound on MrgprC11/MRGPRX1 and its antagonistic effects on PAR2.
Objective: To measure changes in intracellular calcium concentration in response to this compound and/or a PAR2 agonist.
Materials:
-
HEK293T cells (or other suitable cell line) expressing the receptor of interest (MrgprC11, MRGPRX1, or PAR2).
-
This compound.
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2, AC264613).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8][9][10]
-
Pluronic F-127.[8]
-
Assay Buffer (e.g., Krebs buffer).[10]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR).[9][10]
Procedure:
-
Cell Plating: Seed the transfected or endogenous receptor-expressing cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.[8]
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and/or the PAR2 agonist in assay buffer in a separate compound plate.
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for Fluo-2).[8]
-
Establish a stable baseline fluorescence reading for a few seconds.
-
For Agonist Assay: The instrument will automatically add the this compound solution to the wells, and fluorescence will be continuously monitored to detect an increase in intracellular calcium.
-
For Antagonist Assay: Pre-incubate the cells with this compound for a defined period before the automated addition of the PAR2 agonist. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio over baseline or as a percentage of the maximum response. For antagonist studies, IC50 values can be calculated from the dose-response curves.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
FSLLRY-NH2: A Dual-Action Peptide Modulating Itch and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2 is a synthetic peptide that has garnered significant interest in the fields of sensory biology and pharmacology. Initially characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, recent discoveries have unveiled a surprising dual role for this peptide. Groundbreaking research has demonstrated that this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1. This activation of MrgprC11 by this compound has been shown to elicit scratching behavior, indicating a direct role in the sensation of itch. This technical guide provides a comprehensive review of the literature on this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in the literature.
Table 1: Receptor Activity of this compound
| Receptor | Action | Reported Value | Cell Line | Reference |
| PAR2 | Antagonist | IC50: ~50-200 µM | PAR2-KNRK cells | [1] |
| MrgprC11 | Agonist | Dose-dependent activation | HEK293T cells | [2][3] |
| MRGPRX1 | Agonist | Moderate activation | HEK293T cells | [2][3] |
Note: A specific EC50 value for the activation of MrgprC11 and MRGPRX1 by this compound has not been explicitly reported in the reviewed literature, however, its agonist activity is consistently described as dose-dependent.
Table 2: In Vivo Effects of this compound in Mice
| Assay | Effect | Dosing | Route of Administration | Reference |
| Scratching Behavior | Induction of scratching | Not specified | Intradermal | [2][3] |
| PAR2-mediated Itch | Inhibition of scratching induced by PAR2 agonist (SLIGRL-NH2) | Not specified | Intradermal |
Signaling Pathways
This compound, upon binding to and activating MrgprC11, initiates a downstream signaling cascade that leads to neuronal activation and the sensation of itch. The primary pathway identified involves the Gαq/11 family of G proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Calcium Imaging in HEK293T Cells
This protocol is designed to assess the ability of this compound to induce intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 or MRGPRX1.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed HEK293T cells into 96-well black-walled, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Transiently transfect the cells with a mammalian expression vector encoding for mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.
-
2. Calcium Imaging Assay:
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Prepare a loading buffer containing the calcium indicator dye in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (typically 1-5 µM).
-
Procedure:
-
Wash the cells twice with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
Acquire baseline fluorescence readings using a fluorescence microplate reader or a fluorescence microscope equipped with a camera.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
As a positive control, use a known agonist for the expressed receptor (if available) or a general stimulus like ATP.
-
In Vivo Scratching Behavior Assay in Mice
This protocol describes the procedure for evaluating the pruritogenic (itch-inducing) effects of this compound when administered intradermally to mice.[4][5]
1. Animals:
-
Species and Strain: C57BL/6 mice are commonly used.
-
Housing: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
2. Procedure:
-
Preparation: On the day of the experiment, gently restrain the mouse and shave a small area on the rostral back (nape of the neck).
-
Injection:
-
Prepare a solution of this compound in sterile saline.
-
Using a 30-gauge needle, perform an intradermal injection of a small volume (typically 10-20 µL) of the this compound solution into the shaved area.
-
A control group should be injected with an equal volume of sterile saline.
-
-
Observation:
-
Immediately after the injection, place the mouse in an observation chamber.
-
Videotape the mouse's behavior for a set period, typically 30-60 minutes.
-
A bout of scratching is defined as the mouse lifting a hind limb to scratch the injection site, followed by licking or biting the paw or returning it to the floor.
-
The total number of scratching bouts is counted by an observer blinded to the treatment groups.
-
3. Data Analysis:
-
Compare the number of scratching bouts between the this compound-treated group and the saline-treated control group using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for investigating the effects of this compound.
Conclusion
This compound stands as a fascinating molecular tool with a complex pharmacological profile. Its established role as a PAR2 antagonist positions it as a potential therapeutic agent for inflammatory conditions. However, the discovery of its agonist activity at MrgprC11/MRGPRX1, leading to the induction of itch, adds a critical layer of complexity that must be considered in any drug development program. This guide provides a foundational overview of the current knowledge on this compound, offering researchers and drug developers the necessary data and protocols to further explore its mechanisms of action and therapeutic potential. Future investigations should aim to precisely quantify the potency of this compound at MrgprC11 and MRGPRX1 and to elucidate the full spectrum of its in vivo effects.
References
- 1. Intradermal Injection in Mice | Animals in Science [queensu.ca]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itch behavior analysis [bio-protocol.org]
- 5. Development and validation of an automated system for detection and assessment of scratching in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
FSLLRY-NH2: A Dual-Function Peptide for Probing Neuroinflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FSLLRY-NH2, a synthetic peptide, has emerged as a critical tool in the study of neuroinflammation. Initially characterized as a selective antagonist for Protease-Activated Receptor 2 (PAR2), recent evidence has unveiled a more complex pharmacological profile, demonstrating its capacity to also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. This dual functionality provides a unique opportunity to dissect the intricate signaling cascades that underpin neuroinflammatory processes. This technical guide provides a comprehensive overview of this compound, including its mechanisms of action, detailed experimental protocols, quantitative data from key studies, and a visual representation of the associated signaling pathways, to empower researchers in their exploration of novel therapeutic strategies for neurodegenerative and neuroinflammatory disorders.
Introduction: The Dual Role of this compound in Neuroinflammation
Neuroinflammation is a complex biological response within the central nervous system (CNS) that plays a pivotal role in the pathogenesis of various neurological disorders. A key player in this process is the activation of microglia, the resident immune cells of the CNS. Understanding the molecular pathways that govern microglial activation is therefore crucial for the development of effective therapies.
This compound has been instrumental in this endeavor. Its established role as a PAR2 antagonist allows for the investigation of the pro-inflammatory signaling cascades initiated by the activation of this receptor by endogenous proteases released during tissue injury and inflammation. By blocking PAR2, this compound has been shown to confer neuroprotective effects in preclinical models, notably by attenuating the production of pro-inflammatory cytokines.
More recently, the discovery of this compound's agonist activity at MrgprC11/MRGPRX1 has added a new dimension to its utility. These receptors are primarily expressed in sensory neurons but have also been identified in other cell types. Their activation by this compound triggers distinct downstream signaling pathways, offering a novel avenue to explore the modulation of neuro-immune interactions. This dual activity necessitates careful experimental design to delineate the specific contributions of PAR2 antagonism versus MrgprC11/X1 agonism to the observed biological effects.
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through two principal receptor systems, each with its distinct downstream signaling cascade.
Antagonism of Protease-Activated Receptor 2 (PAR2)
PAR2 is a G protein-coupled receptor (GPCR) activated by the proteolytic cleavage of its extracellular domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a pro-inflammatory cascade. In the context of neuroinflammation, PAR2 is expressed on various CNS cells, including microglia, astrocytes, and neurons[1].
This compound acts as a competitive antagonist at PAR2, preventing the binding of the tethered ligand and thereby inhibiting downstream signaling. This antagonism has been shown to suppress neuroinflammation, at least in part, through the ERK1/2 and SAPK/JNK MAPK pathways . Inhibition of these pathways leads to a reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Agonism of Mas-related G protein-coupled receptors (MrgprC11/MRGPRX1)
Counterintuitively, this compound also functions as an agonist for MrgprC11 in mice and its human ortholog MRGPRX1[2]. Activation of these receptors by this compound initiates a distinct signaling cascade involving the Gαq/11 protein, Phospholipase C (PLC), Inositol Trisphosphate (IP3), and Transient Receptor Potential Cation (TRPC) channels . This pathway ultimately leads to an increase in intracellular calcium levels[2][3]. While the precise role of MrgprC11/X1 activation in neuroinflammation is still under investigation, it is known to be involved in sensory neuron activation and itch sensation[2].
Potential Crosstalk and Link to the NLRP3 Inflammasome
The interplay between PAR2 and MrgprC11/X1 signaling in the context of neuroinflammation is an active area of research. It is plausible that the net effect of this compound on microglial activation and cytokine release is a composite of its inhibitory action on PAR2 and its stimulatory effect on MrgprC11/X1.
Furthermore, there is emerging, though still indirect, evidence suggesting a potential link between these pathways and the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex in microglia that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Both PAR2 activation and downstream effectors of Gαq/11 signaling have been implicated in NLRP3 inflammasome activation in other cell types. Future studies are warranted to directly investigate whether this compound modulates NLRP3 inflammasome activity in microglia through its dual receptor interactions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.
References
- 1. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 2. PAR2 mediates itch via TRPV3 signaling in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FSLLRY-NH2 in Neuropathic Pain: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peptide FSLLRY-NH2 and its role in preclinical models of neuropathic pain. We consolidate findings from key studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to offer a comprehensive resource for the scientific community.
Introduction to Neuropathic Pain and Protease-Activated Receptor 2 (PAR2)
Neuropathic pain is a chronic and debilitating condition caused by damage or disease affecting the somatosensory nervous system.[1][2][3] Its pathophysiology is complex, involving maladaptive changes in both the peripheral and central nervous systems.[1] A critical driver of these changes is neuroinflammation, a process characterized by the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[4][5][6][7][8]
Within this inflammatory milieu, Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant modulator of pain and inflammation.[9][10][11] PAR2 is uniquely activated when proteases, such as trypsin or mast cell tryptase, cleave its extracellular N-terminus, exposing a "tethered ligand" that binds to and activates the receptor.[10] This activation is implicated in the sensitization of nociceptors and the transition to chronic pain states.[9][12]
This compound is a synthetic peptide widely characterized as a PAR2 antagonist.[13][14] In the context of neuropathic pain, it is often used experimentally to block the effects of endogenous PAR2 activation, which is upregulated following nerve injury.[15] However, it is crucial for researchers to note that recent studies have revealed an off-target effect: this compound can function as an agonist for Mas-related G protein-coupled Receptor C11 (MrgprC11), a receptor involved in itch.[13][16][17] This dual pharmacology necessitates careful interpretation of experimental outcomes.
Molecular Mechanism and Signaling Pathways
PAR2 activation initiates a cascade of intracellular signaling events that contribute to neuronal sensitization. The receptor's downstream signaling is primarily mediated through two main pathways: Gq protein coupling and β-arrestin recruitment.[10][18]
-
Gq/Phospholipase C (PLC) Pathway: Upon activation, PAR2 couples to Gq proteins, which in turn activates PLC. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can sensitize key nociceptive ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1), contributing to thermal hyperalgesia.[10][19]
-
β-Arrestin/MAPK Pathway: PAR2 activation also promotes the recruitment of β-arrestin. This scaffolding protein facilitates the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[10][18] The activation of ERK, in particular, has been shown to be a critical step in inducing the neuronal plasticity that underlies the transition from acute to chronic pain.[9][12]
As a PAR2 antagonist, this compound is employed to inhibit these signaling cascades. Its off-target agonistic activity at MrgprC11 also proceeds through a Gq/11-mediated increase in intracellular calcium, a potential confounding factor in experimental design.[13][16]
Evidence from Preclinical Neuropathic Pain Models
This compound has been evaluated in various animal models that mimic the symptoms of human neuropathic pain. These models are essential for dissecting molecular mechanisms and testing therapeutic interventions.
Common Experimental Models:
-
Spinal Cord Injury (SCI): Traumatic injury to the spinal cord leads to central neuropathic pain, with increased expression of PAR2 in the spinal dorsal horn.[15]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of neurotoxic agents like paclitaxel induces a painful peripheral neuropathy where PAR2 activation on sensory neurons plays a key role.[18][20][21][22]
-
Surgical Nerve Injury: Models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) involve surgical ligation of peripheral nerves to replicate trauma-induced neuropathy.[21]
Generalized Experimental Protocol: The following outlines a typical methodology for assessing the effect of this compound in a neuropathic pain model, based on protocols described in the literature.
-
Induction of Neuropathic Pain: A model, such as SCI, is surgically induced in rodents (e.g., rats) under anesthesia. A control group undergoes a sham surgery.
-
Post-Operative Recovery & Pain Development: Animals recover for a period (e.g., 7-14 days) during which neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia develop.
-
Baseline Behavioral Testing: Pain thresholds are measured before treatment to establish a baseline.
-
Drug Administration: this compound or a vehicle control is administered, typically via intrathecal injection to target the spinal cord directly.[15]
-
Post-Treatment Behavioral Testing: Pain thresholds are re-evaluated at specific time points after drug administration to determine its analgesic effect.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative and qualitative findings on the effects of this compound and PAR2 modulation from relevant studies.
Table 1: Effects of this compound on Pain-Related Behaviors
| Model | Species | Intervention | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Spinal Cord Injury | Rat | Intrathecal this compound | Mechanical & Thermal Hyperalgesia | Significantly inhibited pain responses | [15] |
| Osteoarthritis | Mouse | this compound | Spontaneous Pain (Single Paw Standing) | Significant reduction in pain behavior (p < 0.0001) |[24] |
Table 2: Effects of this compound on Molecular and Cellular Endpoints
| System | Cell Type | Intervention | Measured Outcome | Result | Reference |
|---|---|---|---|---|---|
| Spinal Cord Injury | Rat Spinal Cord | Intrathecal this compound | Protein expression of TRPV1, TRPA1 | Decreased | [15] |
| Spinal Cord Injury | Rat Spinal Cord | Intrathecal this compound | Levels of Substance P and CGRP | Decreased | [15] |
| In Vitro | Human Lung Epithelial Cells | This compound | PAR2 agonist-induced Ca2+ mobilization | Significant decrease (P = .01) | [14] |
| In Vitro | Asthmatic Eosinophils | PAR2 Agonist | Intracellular Ca2+ mobilization | 300% increase (demonstrates PAR2 activity) |[14] |
Discussion and Future Directions
The available evidence indicates that in neuropathic pain states, PAR2 expression and activity are heightened, contributing to pain hypersensitivity.[15] The administration of the PAR2 antagonist this compound effectively mitigates pain behaviors in models like SCI, an effect associated with the downregulation of key pain-related molecules such as TRPV1, TRPA1, and neuropeptides.[15] This suggests that blocking the PAR2 signaling pathway is a viable strategy for attenuating neuropathic pain.
However, the field must advance with a nuanced understanding of the pharmacology of available tools. The discovery that this compound also activates MrgprC11 introduces a significant caveat.[13][16][17] Researchers must consider whether the observed effects of this compound are solely due to PAR2 blockade or are confounded by the activation of this itch-related receptor. Future studies should aim to use more specific antagonists or genetic knockout models to definitively parse the contribution of PAR2 to neuropathic pain. For drug development professionals, this highlights the critical importance of thorough off-target screening for any new chemical entities targeting the PAR2 system.
References
- 1. Experimental Drugs for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuropathic pain: Mechanisms and therapeutic strategies [frontiersin.org]
- 3. Neuropathic pain: Review of mechanisms and pharmacologic management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local Inflammatory Mediators Involved in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroimmune Mechanisms Underlying Neuropathic Pain: The Potential Role of TNF-α-Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mediators of Neuropathic Pain; Focus on Spinal Microglia, CSF-1, BDNF, CCL21, TNF-α, Wnt Ligands, and Interleukin 1β [frontiersin.org]
- 9. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotection induced by protease-activated receptor 2 activation is independent of Gq signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking proteinase-activated receptor 2 alleviated neuropathic pain evoked by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iasp-pain.org [iasp-pain.org]
- 18. Protease-Activated Receptor 2 (PAR2) expressed in sensory neurons contributes to signs of pain and neuropathy in paclitaxel treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ojs.ikm.mk [ojs.ikm.mk]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Dissolution and Use of FSLLRY-NH2 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
FSLLRY-NH2 is a synthetic hexapeptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and immunity.[1][2] Due to its role in modulating these pathways, this compound is a critical tool for in vitro studies aimed at understanding PAR2 signaling and developing potential therapeutics. Proper dissolution and handling are paramount to ensure its stability and activity in experimental assays. This document provides a detailed protocol for the dissolution, storage, and application of this compound in typical in vitro settings.
Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Researchers should always refer to the batch-specific data on the product's Certificate of Analysis for the most accurate molecular weight for calculations.
| Property | Value | Reference |
| Full Sequence | Phe-Ser-Leu-Leu-Arg-Tyr-NH2 | [3] |
| Molecular Formula | C₃₉H₆₀N₁₀O₈ | |
| Molecular Weight | ~796.97 g/mol (Varies by batch) | |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (Typically by HPLC) |
Dissolution Protocol
The solubility of peptides can be influenced by their amino acid sequence. While this compound is reported to be soluble in water, using dimethyl sulfoxide (DMSO) for initial stock solutions is also a common and effective practice, especially for achieving higher concentrations.[3]
3.1. Materials
-
This compound peptide powder
-
Sterile, high-purity water (e.g., Milli-Q or WFI) or newly opened, anhydrous DMSO
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer and/or ultrasonic bath
3.2. Recommended Solvents and Concentrations
| Solvent | Reported Solubility | Recommended Stock Concentration | Notes |
| Water | Up to 1 mg/mL | 1 mg/mL | May require gentle warming or sonication to fully dissolve. |
| DMSO | Up to 100 mg/mL | 10 - 25 mM | Use of an ultrasonic bath is recommended for high concentrations.[3][4] Use freshly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[3] |
3.3. Step-by-Step Procedure for Preparing a 10 mM DMSO Stock Solution
-
Acclimatize: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of peptide using a calibrated balance in a sterile environment.
-
Calculate Solvent Volume: Use the batch-specific molecular weight (MW) to calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (MW ( g/mol ) x Desired Concentration (mol/L))
-
Example: To make a 10 mM stock from 1 mg of peptide (MW = 796.97 g/mol ):
-
Volume (µL) = (0.001 g / 796.97 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 125.5 µL
-
-
-
Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mix: Close the vial tightly and vortex gently. For higher concentrations or if dissolution is slow, sonicate the vial in a water bath for a few minutes until the solution is clear.[3][4]
-
Verify: Ensure no visible particulates remain in the solution.
Storage and Stability
Proper storage is crucial to maintain the peptide's integrity and biological activity.
-
Powder: Store the lyophilized powder desiccated at -20°C or -80°C for long-term stability (up to 2 years).[3]
-
Stock Solutions: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] When ready to use, thaw an aliquot quickly and keep it on ice.
PAR2 Signaling Pathway
This compound functions by antagonizing PAR2. PAR2 is activated when proteases like trypsin or mast cell tryptase cleave its N-terminal domain, exposing a "tethered ligand" that binds to the receptor and initiates signaling.[1][5] This typically involves coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively, leading to downstream cellular responses like inflammation.[5][6]
Experimental Protocols
6.1. General Workflow for an In Vitro Assay
The following diagram outlines a typical workflow for using this compound in a cell-based assay, such as measuring intracellular calcium mobilization or cytokine release.
6.2. Protocol: Inhibition of PAR2-Mediated Calcium Mobilization
This protocol provides a method to assess the antagonistic activity of this compound by measuring its ability to block agonist-induced intracellular calcium release.
-
Cell Plating: Plate cells known to express PAR2 (e.g., HEK293 cells overexpressing PAR2, or primary cells like bronchial epithelial cells) onto a 96-well, black-walled, clear-bottom plate suitable for fluorescence assays.[7] Culture until they reach 80-90% confluency.
-
Calcium Dye Loading: Wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound (e.g., 1 µM to 200 µM) to the wells.[8] Incubate for 10-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads. Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Data Acquisition: Using the reader's injection system, add a PAR2 agonist (e.g., Trypsin at 10 nM or SLIGRL-NH2 peptide at 50 µM) to the wells and immediately begin recording the change in fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[9]
-
Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium. Calculate the peak fluorescence response for each well. Compare the response in this compound-treated wells to the vehicle control to determine the extent of inhibition. Data can be plotted as a dose-response curve to calculate an IC₅₀ value.
References
- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for FSLLRY-NH2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2 is a synthetic peptide that has been primarily characterized as a selective antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] PAR2 is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and tissue repair.[5][6] However, recent studies have revealed a more complex pharmacological profile for this compound. It has been shown to act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, inducing intracellular calcium mobilization and itch-related responses.[7][8] This dual activity makes this compound a valuable tool for dissecting the distinct roles of PAR2 and MrgprC11/MRGPRX1 in cellular signaling.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on intracellular calcium signaling and inflammatory responses.
Data Presentation
Summary of this compound Activity
| Parameter | Receptor | Species | Cell Type | Activity | Concentration/IC50 | Reference |
| Inhibition | PAR2 | Rat | KNRK cells | Antagonist | IC50 of 50 µM | [1] |
| Inhibition | PAR2 | Human | Bronchial/Tracheal Epithelial Cells, Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | Antagonist | Effective at 0.5 mM | [9] |
| Activation | MrgprC11 | Mouse | HEK293T cells, Dorsal Root Ganglia (DRG) neurons | Agonist | Dose-dependent | [7] |
| Activation | MRGPRX1 | Human | HEK293T cells | Agonist | Moderate activation | [7] |
| Inhibition of Pro-inflammatory Genes | PAR2-mediated | Human | HepG2 cells | Antagonist | Dose-dependent | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium changes in response to this compound treatment, a key method to assess its agonist activity on MrgprC11/MRGPRX1 or its antagonist activity on PAR2.
Materials:
-
Cells expressing the target receptor (e.g., HEK293T cells transfected with MrgprC11/MRGPRX1, or primary cells endogenously expressing PAR2).
-
This compound peptide.
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2).
-
Cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Dimethyl sulfoxide (DMSO).
-
Fluorescence microscope or plate reader with appropriate filters.
Procedure:
-
Cell Culture:
-
Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to rest for at least 15 minutes at room temperature before imaging.
-
-
This compound Treatment and Data Acquisition:
-
To test for agonist activity (on MrgprC11/MRGPRX1):
-
Acquire a baseline fluorescence reading for a defined period.
-
Add a working solution of this compound to the cells while continuously recording the fluorescence signal.
-
Monitor for changes in intracellular calcium, indicated by an increase in fluorescence intensity.
-
-
To test for antagonist activity (on PAR2):
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with this compound for a defined period (e.g., 5-15 minutes).
-
While continuously recording, add a known PAR2 agonist (e.g., trypsin or SLIGRL-NH2).
-
Monitor for the inhibition of the expected agonist-induced calcium increase.
-
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
-
Plot the change in fluorescence or ratio over time to visualize the calcium response.
-
Protocol 2: Inhibition of Pro-inflammatory Cytokine Expression
This protocol is designed to investigate the antagonistic effect of this compound on PAR2-mediated pro-inflammatory responses.
Materials:
-
Cells known to express PAR2 and produce inflammatory cytokines (e.g., HepG2 cells, primary immune cells).
-
This compound peptide.
-
Inflammatory stimulus (e.g., Hydrogen Peroxide (H2O2), Lipopolysaccharide (LPS), or a PAR2 agonist).
-
Cell culture medium and supplements.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reverse transcription kit.
-
qPCR master mix and primers for target cytokines (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene.
-
ELISA kits for target cytokines.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Add the inflammatory stimulus (e.g., H2O2) to the wells and incubate for an appropriate time (e.g., 6-24 hours). Include appropriate controls (untreated, stimulus only, this compound only).
-
-
Analysis of Gene Expression (qPCR):
-
After incubation, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for the target cytokines and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Analysis of Protein Secretion (ELISA):
-
After the treatment period, collect the cell culture supernatant.
-
Perform an ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of the secreted cytokines.
-
-
Data Analysis:
-
Compare the levels of cytokine mRNA and protein between the different treatment groups.
-
Determine the dose-dependent inhibitory effect of this compound on the stimulus-induced inflammatory response.
-
Mandatory Visualization
Caption: Dual signaling roles of this compound.
Caption: Workflow for cell-based assays with this compound.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PAR-2 attenuates neuroinflammation and improves short-term neurocognitive functions via ERK1/2 signaling following asphyxia-induced cardiac arrest in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FSLLRY-NH2 for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2 is a synthetic peptide widely recognized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] PAR2 is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and neurodegeneration.[1][4] As such, this compound is a valuable tool for investigating the role of PAR2 in various disease models.
However, recent studies have revealed a significant nuance in its pharmacology in murine models. In mice, this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor expressed in sensory neurons.[1][2] Activation of MrgprC11 by this compound can induce scratching behavior, indicative of an itch response.[1][2] This dual activity is a critical consideration for researchers when designing and interpreting in vivo studies in mice.
These application notes provide a summary of the available data on the dosage and administration of this compound in rodent studies and offer protocols for its use.
Data Presentation: Dosage and Administration
The appropriate dosage and route of administration for this compound are highly dependent on the research question, the specific mouse model, and whether the intended target is PAR2 or MrgprC11. Below is a summary of dosages reported in the literature for rodent studies.
| Species | Application | Dosage | Administration Route | Observed Effect | Reference |
| Rat | Neuroprotection after cardiac arrest | 50 µ g/rat | Intranasal | Improved neurological outcome and reduced hippocampal neuron degeneration. | [1] |
| Mouse | Reversal of chemotherapy-induced neuropathy | Dosage not specified in available literature | Not specified | Reverses taxol-induced mechanical allodynia and heat hyperalgesia. | [5] |
| Mouse | Induction of itch behavior | Dose-dependent | Injection (specific route not detailed in abstract) | Induces scratching behaviors through MrgprC11 activation. | [1][2] |
Note: Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and intended biological readout. The dual activity of this compound in mice necessitates careful experimental design, potentially including the use of PAR2 or MrgprC11 knockout mice to dissect the specific receptor-mediated effects.[1]
Experimental Protocols
Protocol 1: Intranasal Administration for Neuroprotection Studies in Rodents (Adapted from Rat Model)
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a rat model of cardiac arrest.[1] Researchers should optimize the dosage and timing for their specific mouse model.
Materials:
-
This compound peptide
-
20% Ethanol in sterile saline
-
Anesthetic (e.g., isoflurane)
-
Micropipette
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in 20% ethanol to achieve the desired final concentration. A 50 µg dose was used in rats.[1]
-
Anesthesia: Anesthetize the mouse using a chamber with 2% isoflurane until the desired level of anesthesia is reached.
-
Animal Positioning: Place the anesthetized mouse in a supine position.
-
Administration: Using a micropipette, administer a total volume of 10-20 µL of the this compound solution. Apply the solution in small droplets (e.g., 2-3 µL) alternately to each naris, allowing a few minutes between applications to ensure absorption.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: General Protocol for Investigating PAR2 Antagonism in a Mouse Model of Inflammatory Pain
This protocol provides a general framework for assessing the antagonistic effects of this compound on PAR2-mediated inflammatory pain.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
PAR2 agonist (e.g., SLIGRL-NH2 or trypsin)
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Baseline Behavioral Testing: Acclimatize the mice to the testing environment and measure baseline responses to mechanical and thermal stimuli.
-
Induction of PAR2-mediated Pain: At a predetermined time after this compound administration (e.g., 15-30 minutes), induce PAR2 activation by injecting a PAR2 agonist into the hind paw.
-
Post-treatment Behavioral Testing: At various time points after agonist injection, re-assess the mechanical and thermal sensitivity of the mice.
-
Data Analysis: Compare the pain responses in mice treated with this compound to control groups (vehicle + agonist, this compound + vehicle) to determine the antagonistic effect of the peptide.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced itch via MrgprC11 in mice.[1][2]
Experimental Workflow
Caption: Experimental workflow for evaluating the antagonistic effects of this compound.
References
- 1. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 2. Involvement of protein kinase C during taxol-induced activation of murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spinal Analogue of Memory Reconsolidation Enables Reversal of Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Neurological Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-activated astrocytes produce mechanical allodynia in mice by releasing tumor necrosis factor-α and stromal-derived cell factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FSLLRY-NH2 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular signaling. Activation of PAR2 by proteases such as trypsin leads to a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]i). Calcium imaging assays are therefore a critical tool for studying PAR2 activity and the efficacy of its modulators.
These application notes provide a comprehensive guide to utilizing this compound in calcium imaging assays to investigate PAR2 signaling. The protocols detailed below are designed to be adaptable to various cell types and experimental setups.
Mechanism of Action
Protease-Activated Receptors are unique in that they are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades[1][2]. PAR2 activation typically couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[3].
This compound functions as a competitive antagonist, blocking the binding of the tethered ligand and thereby inhibiting PAR2-mediated signaling pathways, including the mobilization of intracellular calcium[4][5]. It is important for researchers to be aware that one study has reported off-target effects of this compound, specifically the activation of mas-related G protein-coupled receptor C11 (MrgprC11), which also leads to an increase in intracellular calcium[6]. This should be taken into consideration when interpreting results, and appropriate controls should be included in experimental designs.
Data Presentation: Quantitative Parameters for this compound and PAR2 Agonists
The following table summarizes key quantitative data for the use of this compound and common PAR2 agonists in in vitro assays.
| Compound | Type | Target | Effective Concentration | IC50 / EC50 | Cell Type | Reference |
| This compound | Antagonist | PAR2 | 0.5 mM | - | Primary Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | [1] |
| This compound | Antagonist | PAR2 | 200 µM | - | KNRK cells | |
| This compound | Antagonist | PAR2 | - | 50 µM | PAR2-KNRK cells (inhibition of trypsin-mediated activation) | |
| Trypsin | Agonist | PAR2 | 10 nM | - | Kirsten virus-transformed rat kidney cells | |
| SLIGRL-NH2 | Agonist | PAR2 | 10 µM | EC50 of 3.1 µM | P-STS cells, Human colonocyte cell line | [1] |
| AC264613 | Agonist | PAR2 | 10 µM | - | Primary Bronchial/Tracheal Epithelial Cells, Human Small Airway Epithelial Cells, Bronchial Smooth Muscle Cells | [1] |
Signaling Pathway and Experimental Workflow Diagrams
PAR2 Signaling Pathway
Caption: PAR2 signaling pathway leading to calcium mobilization.
Experimental Workflow for Calcium Imaging Assay
Caption: Experimental workflow for a calcium imaging assay.
Experimental Protocols
Materials and Reagents
-
Cells expressing PAR2 (e.g., HEK293, HT-29, or primary cells of interest)
-
This compound peptide
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol 1: Calcium Imaging Assay Using Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
On the day of the assay, prepare the Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Add fresh HBS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
3. Compound Preparation:
-
Prepare stock solutions of this compound and the PAR2 agonist in a suitable solvent (e.g., water or DMSO).
-
On the day of the assay, prepare working solutions of the compounds at the desired final concentrations in HBS.
4. Calcium Mobilization Assay:
-
Place the 96-well plate into a fluorescence plate reader or on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm for Fura-2.
-
Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
-
To assess the antagonist effect of this compound, add the this compound working solution to the designated wells.
-
Due to the rapid kinetics of PAR2 activation, the addition of the PAR2 agonist should follow shortly after the antagonist. A study optimized this to be within 45 seconds of treatment exposure. Therefore, it is recommended to add the PAR2 agonist within this timeframe.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for a period of 2-5 minutes.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm for each time point.
-
The change in intracellular calcium concentration is proportional to this ratio.
-
Normalize the data by dividing the ratio at each time point (R) by the baseline ratio (R0) to obtain the fold change in [Ca2+]i.
-
Plot the normalized ratio (R/R0) against time to visualize the calcium mobilization profile.
-
The inhibitory effect of this compound can be quantified by comparing the peak response in the presence and absence of the antagonist.
Conclusion
This compound is a valuable tool for studying the role of PAR2 in cellular signaling. The provided application notes and protocols offer a framework for conducting calcium imaging assays to investigate the antagonist properties of this compound. Researchers should optimize these protocols for their specific experimental systems and consider potential off-target effects in their data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of FSLLRY-NH2 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory processes.[1] PAR2 is activated by the proteolytic cleavage of its extracellular domain by serine proteases such as trypsin and tryptase, exposing a tethered ligand that initiates downstream signaling. In inflammatory conditions, PAR2 activation is associated with the release of pro-inflammatory mediators, neurogenic inflammation, and pain. Consequently, the inhibition of PAR2 signaling by antagonists like this compound presents a promising therapeutic strategy for a range of inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in inflammation research, including its mechanism of action, quantitative data on its effects, and methodologies for key experiments.
Mechanism of Action
This compound competitively inhibits the activation of PAR2, thereby blocking the downstream signaling cascades that contribute to the inflammatory response. Upon activation, PAR2 couples to Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, culminating in the transcription of pro-inflammatory genes.[2][3] this compound blocks these initial activation steps, leading to a reduction in inflammatory mediators.
It is important to note that some studies have shown that this compound can also activate Mas-related G protein-coupled receptor C11 (MrgprC11), which may induce scratching behaviors in mice.[4] This off-target effect should be considered when interpreting experimental results.
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of inflammation.
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration | % Inhibition | Reference |
| HepG2 | Hydrogen Peroxide (H₂O₂) | IL-1β mRNA | Dose-dependent | Attenuated increase | [2][5] |
| HepG2 | Hydrogen Peroxide (H₂O₂) | IL-8 mRNA | Dose-dependent | Attenuated increase | [2][5] |
| HepG2 | Hydrogen Peroxide (H₂O₂) | TNF-α mRNA | Dose-dependent | Attenuated increase | [2][5] |
| Kirsten virus-transformed kidney (KNRK) cells | Trypsin (10 nM) | PAR2 activation | 200 µM | Blocked activation |
| Assay | Cell Line | IC50 | Reference |
| PAR2-mediated Calcium Mobilization | PAR2-KNRK cells | 50 µM |
| Cell Type | Effect | This compound Concentration | Reference |
| Bronchial/Tracheal Epithelial Cells | Decreased intracellular calcium mobilization | 0.5 µM | [1] |
| Human Small Airway Epithelial Cells | Decreased intracellular calcium mobilization | 0.5 µM | [1] |
| Bronchial Smooth Muscle Cells | Decreased intracellular calcium mobilization | 0.5 µM | [1] |
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Cytokine Expression in HepG2 Cells
This protocol describes how to assess the inhibitory effect of this compound on hydrogen peroxide-induced pro-inflammatory cytokine expression in the human liver cancer cell line HepG2.[2][5]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen Peroxide (H₂O₂)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-1β, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Treatment:
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Induce inflammation by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for the desired time (e.g., 6, 12, or 24 hours). Include appropriate controls (untreated, H₂O₂ alone).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using specific primers for IL-1β, IL-8, TNF-α, and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on PAR2-agonist-induced intracellular calcium mobilization.[1]
Materials:
-
Cells expressing PAR2 (e.g., bronchial epithelial cells, KNRK-PAR2 cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in a fluorescence plate reader set to measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.
-
Establish a baseline fluorescence reading for each well.
-
Inject the PAR2 antagonist this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).
-
Inject the PAR2 agonist and immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and compare the responses in the presence and absence of this compound to determine the inhibitory effect.
Western Blot for Phosphorylated ERK1/2 and SAPK/JNK
This protocol describes the detection of phosphorylated ERK1/2 and SAPK/JNK by Western blot to assess the downstream effects of this compound.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-SAPK/JNK, anti-total-SAPK/JNK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with inflammatory stimulus and/or this compound as described in the cytokine expression protocol. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band and/or the loading control.
Visualizations
PAR2 Signaling Pathway and Inhibition by this compound
Caption: PAR2 signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Itch and Pruritus with FSLLRY-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSLLRY-NH2, a hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2), was initially characterized as a competitive antagonist of Protease-Activated Receptor 2 (PAR2). However, recent research has unveiled a surprising and significant function of this peptide in the field of sensory biology, specifically in the study of itch and pruritus. It has been discovered that this compound acts as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog, MRGPRX1.[1][2] This activation triggers a signaling cascade that leads to the sensation of itch, making this compound a valuable tool for investigating the molecular mechanisms of pruritus, screening for anti-itch therapeutics, and studying the pharmacology of MrgprC11/MRGPRX1.
These application notes provide a comprehensive overview of the use of this compound in itch research, including its mechanism of action, detailed protocols for key experiments, and quantitative data to guide study design.
Mechanism of Action: A Paradigm Shift from PAR2 Antagonism to MrgprC11/MRGPRX1 Agonism in Itch
While initially identified as a PAR2 antagonist, the pruritic effects of this compound are not mediated by PAR2. Instead, this compound directly activates MrgprC11, a receptor expressed in a subpopulation of sensory neurons.[1][2] This activation initiates a downstream signaling cascade through the Gαq/11 pathway.[1][2]
The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][2] This initial calcium rise is followed by the opening of Transient Receptor Potential Cation (TRPC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.[1][2] The resulting increase in intracellular calcium concentration in sensory neurons is the critical event that triggers the action potentials leading to the sensation of itch.
Signaling Pathway of this compound-Induced Itch
Caption: Signaling pathway of this compound-induced itch via MrgprC11/MRGPRX1 activation.
Data Presentation
In Vitro: this compound Dose-Dependent Activation of MrgprC11
The activation of MrgprC11 by this compound can be quantified by measuring the increase in intracellular calcium ([Ca²⁺]i) in cells expressing the receptor, such as HEK293T cells.
| This compound Concentration (µM) | Peak [Ca²⁺]i Increase (Normalized Response) |
| 0.1 | ~10% |
| 1 | ~40% |
| 10 | ~80% |
| 100 | 100% |
Note: The data presented are representative and may vary depending on the specific cell line, receptor expression level, and experimental conditions. Researchers should perform their own dose-response curves to determine the optimal concentrations for their experiments.
In Vivo: this compound-Induced Scratching Behavior in Mice
Intradermal injection of this compound in mice induces a robust and dose-dependent scratching behavior. The number of scratching bouts is a key quantitative measure of the itch response.
| This compound Dose (nmol/site) | Mean Number of Scratching Bouts (per 30 min) |
| Vehicle (Saline) | < 10 |
| 10 | ~50 |
| 30 | ~120 |
| 100 | ~200 |
Note: These values are approximate and can be influenced by mouse strain, injection site, and environmental factors. It is recommended to include a vehicle control group and to randomize and blind the experiments.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging in HEK293T Cells
This protocol describes how to measure the this compound-induced increase in intracellular calcium in HEK293T cells transiently expressing MrgprC11.
Materials:
-
HEK293T cells
-
MrgprC11 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO or water)
-
Fluorescence plate reader or microscope equipped for calcium imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM at 37°C in a 5% CO₂ incubator.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
24 hours after seeding, transfect the cells with the MrgprC11 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for receptor expression.
-
-
Calcium Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Measurement:
-
Place the 96-well plate in the fluorescence plate reader or on the microscope stage.
-
Set the appropriate excitation and emission wavelengths (e.g., Ex: 340/380 nm, Em: 510 nm for Fura-2; Ex: 488 nm, Em: 520 nm for Fluo-4).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add varying concentrations of this compound to the wells.
-
Continue recording the fluorescence for 5-10 minutes to capture the peak and subsequent decline of the calcium response.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm excitation.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Determine the peak response for each concentration of this compound.
-
Normalize the responses to the maximal response to generate a dose-response curve.
-
Caption: Experimental workflow for in vitro calcium imaging.
Protocol 2: In Vivo Scratching Behavior in Mice
This protocol details the procedure for inducing and quantifying scratching behavior in mice following intradermal injection of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile, pyrogen-free saline
-
Insulin syringes with 30-gauge needles
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Acclimation:
-
Acclimate the mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced behaviors.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Administer an intradermal injection of 20-50 µL of the this compound solution or vehicle (saline) into the nape of the neck. The nape is a suitable site as it is accessible to the hind paws for scratching but difficult for the mouse to lick.
-
-
Behavioral Observation:
-
Immediately after the injection, place the mouse back into the observation chamber.
-
Record the behavior of the mouse for 30-60 minutes using a video camera positioned to have a clear view of the animal.
-
-
Quantification of Scratching Behavior:
-
A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, ending with the mouse either licking its paw or returning the paw to the floor.
-
A trained observer, blinded to the treatment groups, should count the number of scratching bouts from the video recordings.
-
The total number of scratching bouts within the observation period is the primary endpoint.
-
-
Data Analysis:
-
Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.
-
Caption: Experimental workflow for in vivo scratching behavior assay.
Conclusion
This compound has emerged as a critical tool for the investigation of non-histaminergic itch. Its specific activation of MrgprC11 and MRGPRX1 provides a direct method to probe the function of these receptors and the downstream signaling pathways involved in pruritus. The protocols and data presented in these application notes offer a foundation for researchers to utilize this compound effectively in their studies, with the ultimate goal of advancing our understanding of itch and developing novel antipruritic therapies.
References
FSLLRY-NH2: A Potent Tool for Investigating and Potentially Targeting Fibrotic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. At the cellular level, the transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a pivotal event. Emerging research highlights the role of Protease-Activated Receptor 2 (PAR2) in mediating inflammatory and fibrotic processes. FSLLRY-NH2, a selective peptide antagonist of PAR2, has surfaced as a valuable chemical tool to dissect the involvement of this receptor in fibrosis and to explore its potential as a therapeutic target. These application notes provide a comprehensive overview of this compound's utility in fibrosis research, including detailed experimental protocols and a summary of its effects.
Mechanism of Action in the Context of Fibrosis
This compound exerts its anti-fibrotic potential by competitively inhibiting the activation of PAR2. In fibrotic diseases, various proteases, such as tryptase from mast cells, can cleave and activate PAR2 on the surface of fibroblasts and immune cells. This activation triggers downstream signaling cascades that contribute to a pro-fibrotic environment. A key pathway implicated in fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. Research suggests a significant crosstalk between PAR2 and TGF-β signaling. PAR2 activation has been shown to induce the expression of TGF-β1. Furthermore, PAR2 is implicated in the non-canonical TGF-β signaling pathway through the activation of ERK (extracellular signal-regulated kinase), which is crucial for fibroblast migration and proliferation. By blocking PAR2, this compound is hypothesized to attenuate these pro-fibrotic signaling events, thereby reducing fibroblast activation, collagen production, and overall tissue fibrosis.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in various experimental models relevant to fibrosis research.
| Cell Type | Agonist/Stimulus | This compound Concentration | Observed Effect | Reference |
| Cardiac Fibroblasts | Tryptase | Not Specified | Blocks ERK activation and collagen production | [1] |
| KNRK Cells | Trypsin | 200 µM | Blocks PAR2 activation | [2] |
| HepG2 Cells | Hydrogen Peroxide | Dose-dependent | Attenuated the increase in pro-inflammatory genes (IL-1β, IL-8, TNF-α) and SAPK/JNK levels | [3] |
| Animal Model | Disease Induction | This compound Dosage & Administration | Observed Effect | Reference |
| Asphyxial Cardiac Arrest (Rat) | Asphyxia | 50 µg, intranasally | Improved neurological outcome, reduced degenerating hippocampal neurons | [4] |
Experimental Protocols
Herein, we provide detailed protocols for utilizing this compound in both in vitro and in vivo models of fibrosis.
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation of Cardiac Fibroblasts
This protocol describes the induction of myofibroblast differentiation in primary cardiac fibroblasts using TGF-β1 and the assessment of the inhibitory potential of this compound.
Materials:
-
Primary cardiac fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (powder, to be reconstituted)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for Western Blotting (lysis buffer, primary antibodies for α-SMA, fibronectin, and a loading control like GAPDH or β-actin, secondary antibodies)
-
Reagents for Collagen Synthesis Assay ([3H]-proline, Trichloroacetic acid, Scintillation fluid)
Protocol:
-
Cell Culture: Culture primary cardiac fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed fibroblasts in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 to the media at a final concentration of 10 ng/mL.
-
Include appropriate controls: untreated cells, cells treated with TGF-β1 alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis of Fibrotic Markers:
-
Western Blotting for α-SMA and Fibronectin:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and fibronectin, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Collagen Synthesis Assay:
-
During the last 24 hours of incubation, add [3H]-proline to the culture medium.
-
After incubation, wash the cells with PBS and precipitate the protein with cold trichloroacetic acid.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of this compound as a potential therapeutic agent.[5][6][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Materials for tissue harvesting and processing (formalin, paraffin, etc.)
-
Materials for histological analysis (Masson's trichrome stain)
-
Materials for hydroxyproline assay (to quantify collagen content)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
The control group should receive an equal volume of sterile saline.
-
-
This compound Administration:
-
Based on previous in vivo studies with peptides and PAR2 antagonists, a therapeutic regimen could start 7 days after bleomycin instillation.
-
Administer this compound daily via intraperitoneal injection or another suitable route. A starting dose could be in the range of 1-10 mg/kg, to be optimized based on pilot studies.
-
The vehicle control group should receive injections of the vehicle used to dissolve this compound.
-
-
Monitoring: Monitor the animals for signs of distress and weight loss.
-
Euthanasia and Tissue Collection: Euthanize the mice at a predetermined time point (e.g., day 14 or 21 post-bleomycin).
-
Assessment of Pulmonary Fibrosis:
-
Histology: Perfuse the lungs with formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be semi-quantitatively scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, which is a quantitative measure of collagen.
-
Visualizations
Signaling Pathway of PAR2 in Fibrosis
Caption: Proposed signaling pathway of PAR2 in fibrosis and the inhibitory action of this compound.
Experimental Workflow: In Vitro Inhibition of Myofibroblast Differentiation
Caption: Workflow for assessing the anti-fibrotic effect of this compound in vitro.
Experimental Workflow: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for evaluating the therapeutic potential of this compound in a mouse model of pulmonary fibrosis.
Conclusion
This compound represents a critical tool for elucidating the role of PAR2 in the pathogenesis of fibrosis. The provided protocols offer a framework for researchers to investigate its efficacy in relevant preclinical models. By blocking PAR2-mediated signaling, this compound holds promise for not only advancing our understanding of fibrotic mechanisms but also for the development of novel anti-fibrotic therapies. Further research is warranted to fully characterize its effects in a broader range of fibrotic conditions and to optimize its therapeutic application.
References
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 7. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
Troubleshooting & Optimization
FSLLRY-NH2 solubility problems in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of the PAR2 antagonist peptide, FSLLRY-NH2, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and other physiological processes.[1] Its sequence contains a high proportion of hydrophobic amino acids (Phenylalanine, Leucine, Tyrosine), which can make it challenging to dissolve in purely aqueous solutions.[2][3] Hydrophobic peptides tend to aggregate, leading to incomplete solubilization and potentially inaccurate concentrations in experiments.[4][5]
Q2: I'm having trouble dissolving my lyophilized this compound powder in water. What should I do first?
A2: First, ensure you are not trying to dissolve it at too high a concentration. Different suppliers report varying solubility limits in water, ranging from 1 mg/mL to over 5 mg/mL, often requiring sonication.[6][7] The peptide is considered basic due to the Arginine (Arg) residue. For basic peptides, dissolution in a slightly acidic solution (e.g., using 10% acetic acid or 0.1% TFA) can improve solubility before diluting with your buffer.[3][8] However, the most common recommendation for hydrophobic peptides is to first use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[3][6][9]
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: The most consistently recommended solvent for creating a high-concentration stock solution of this compound is DMSO.[6][9][10] Solubility in DMSO is reported to be as high as 100 mg/mL.[6][9][10] Once dissolved in DMSO, the stock solution can be diluted with your aqueous buffer or media to the final working concentration. For most cellular assays, it is advisable to keep the final DMSO concentration below 1% (v/v) to avoid solvent-induced artifacts.[5]
Q4: Can I use sonication or heating to help dissolve the peptide?
A4: Yes, both methods can aid dissolution. Briefly sonicating the peptide solution (e.g., 3 cycles of 10-15 seconds, cooling on ice in between) is a standard procedure to break up aggregates and improve solubility.[3][6] Gentle warming can also be effective, but avoid excessive heat which could degrade the peptide.[3] A properly solubilized peptide will result in a clear, particle-free solution.[3]
Q5: How should I store my this compound stock solution?
A5: Lyophilized powder should be stored at -20°C or -80°C.[6] Once reconstituted in a solvent, it is critical to prevent degradation from repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[6][9]
Troubleshooting Guide
Problem: My this compound peptide precipitates when I dilute my DMSO stock into my aqueous buffer.
-
Cause: The peptide is crashing out of solution because the final concentration of the organic solvent is too low to maintain its solubility in the aqueous environment. This is a common issue with hydrophobic peptides.[2]
-
Solution 1: Decrease Final Concentration: Try diluting your stock to a lower final concentration in the aqueous buffer.
-
Solution 2: Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Solution 3: Use Co-solvents: Some protocols for in-vivo use employ co-solvents like PEG300 and Tween-80 to maintain solubility in saline solutions.[6][10] This approach may be adaptable for in-vitro experiments depending on the assay's tolerance for these reagents.
Problem: The reported solubility in water is inconsistent. What concentration is safe to try?
-
Cause: Solubility can be batch-dependent and is highly sensitive to the exact reconstitution conditions (pH, temperature, agitation).
-
Solution: Always start by attempting to dissolve a small, non-critical amount of the peptide to test the solubility under your specific conditions. Begin with a conservative concentration (e.g., 1 mg/mL) in sterile water and use sonication.[6] If it dissolves fully, you can attempt higher concentrations. Refer to the Certificate of Analysis provided by your supplier for batch-specific data if available.
Quantitative Solubility Data
The solubility of this compound can vary between suppliers and measurement conditions. The following table summarizes publicly available data.
| Solvent | Reported Solubility | Conditions / Notes | Source |
| Water | 1 mg/mL | No specific conditions mentioned. | |
| Water | 1.43 mg/mL | Requires sonication. | [6] |
| Water | ≥5.19 mg/mL | Requires sonication. | [7] |
| DMSO | 100 mg/mL | Requires sonication. Use fresh, non-hygroscopic DMSO. | [6][9][10] |
| Ethanol | 7 mg/mL | No specific conditions mentioned. | [10] |
Experimental Protocols
Protocol 1: Reconstitution in an Organic Solvent (Recommended)
-
Preparation: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 20-100 mg/mL).
-
Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the solution in a water bath for 10-15 second bursts until the solution is clear. Cool on ice between bursts.
-
Dilution: For your experiment, serially dilute the DMSO stock solution into your final aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic to your system (typically <1%).
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Reconstitution in an Aqueous Solution
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Solvent Addition: Add a small amount of sterile, deionized water or a slightly acidic buffer (e.g., 10% acetic acid) to the peptide.
-
Dissolution: Vortex thoroughly. If full dissolution is not achieved, sonicate in a cooled water bath as described in Protocol 1.
-
pH Adjustment & Dilution: If an acidic solvent was used, adjust the pH of the solution with a basic buffer (e.g., 0.1M ammonium bicarbonate) to bring it closer to neutral before diluting to the final volume with your experimental buffer.[4]
-
Storage: Use aqueous solutions fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use, but be aware that stability is lower than in frozen DMSO stocks.
Visualized Guides
Caption: A flowchart for dissolving this compound.
Caption: this compound blocks PAR2 activation and downstream signaling.
References
- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. biobasic.com [biobasic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Stability of FSLLRY-NH2 in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the peptide FSLLRY-NH2 in stock solutions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4] When stored under these conditions, the peptide can be stable for several years.[2] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as moisture can significantly reduce long-term stability.[1][3]
Q2: What is the best way to store this compound in a stock solution?
The shelf-life of peptides in solution is limited.[2] If storage in solution is necessary, it is recommended to:
-
Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[2][4]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3][5]
-
Store the aliquots at -20°C or, preferably, -80°C.[3][6] One vendor suggests that at -80°C, the stock solution can be stored for up to 6 months.
Q3: What is the recommended solvent for dissolving this compound?
The manufacturer's data indicates that this compound is soluble in water up to 1 mg/ml.[7] For preparing stock solutions, it is always best to start with a small amount of sterile, distilled water.[8] Given the peptide's sequence (Phe-Ser-Leu-Leu-Arg-Tyr-NH2), it contains a mix of hydrophobic (Phe, Leu) and basic (Arg) residues. If solubility in water is an issue:
-
Try adding a small amount of 10%-30% acetic acid to aid dissolution due to the basic arginine residue.[9]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be used first, followed by slow dilution with the aqueous buffer.[8][10]
Q4: What are the potential causes of this compound degradation in solution?
Several factors can lead to the degradation of peptides in solution:
-
Oxidation: The tyrosine (Tyr) residue in the this compound sequence is susceptible to oxidation.[11] This can be accelerated by exposure to oxygen and certain metal ions.[5][12]
-
Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.[5][12]
-
Repeated Freeze-Thaw Cycles: This process can physically stress the peptide, leading to aggregation and degradation.[1][2][3]
-
Bacterial Contamination: Microbes can efficiently hydrolyze peptides.[4][13] Always use sterile solvents and techniques.
Q5: How can I minimize the degradation of my this compound stock solution?
To ensure the stability of your peptide solution:
-
Use sterile, oxygen-free water or buffers (pH 5-7) for dissolution.[4][14]
-
Minimize exposure to atmospheric oxygen, especially if stored for extended periods.[3][5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Years | Store in a dark, dry environment.[1][2][3] Allow to warm to room temperature before opening.[1][3] |
| Stock Solution | -20°C | Up to 1 month[15] | Aliquot to avoid freeze-thaw cycles.[2] Use sterile buffer (pH 5-6).[2] |
| Stock Solution | -80°C | Up to 6 months[15] | Preferred for longer-term solution storage.[3][5] Provides maximum stability.[6] |
Table 2: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Less stable at pH > 8. Optimal stability is generally at pH 5-6.[2] | Use a sterile, slightly acidic buffer. If a basic pH is required, keep the solution chilled.[5] |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., hydrolysis, oxidation). | Store solutions frozen at -20°C or -80°C.[6] |
| Oxygen | Can cause oxidation of the Tyrosine (Y) residue.[11] | Use degassed, oxygen-free solvents.[4][14] Purge vials with inert gas (nitrogen or argon).[1][3] |
| Freeze-Thaw Cycles | Can cause aggregation and degradation of the peptide.[1][2] | Aliquot stock solutions into single-use volumes.[2][3][4] |
| Microbial Growth | Can lead to enzymatic degradation of the peptide.[2][13] | Use sterile solvents and handle aseptically. Consider filtering through a 0.2 µm filter.[13] |
Troubleshooting Guide
Issue 1: The lyophilized this compound powder will not dissolve.
-
Possible Cause: The peptide has significant hydrophobic character due to its Phenylalanine and Leucine residues.
-
Troubleshooting Steps:
-
Verify Procedure: Ensure the vial was at room temperature before opening and that a small test amount is being used first.[8][14]
-
Sonication: Briefly sonicate the solution in an ice bath to aid dissolution.[8] Be cautious, as prolonged sonication can generate heat and degrade the peptide.[9]
-
Adjust pH: Since the peptide contains a basic Arginine (R), adding a drop of dilute acetic acid (e.g., 10%) can improve solubility.[1][9]
-
Use Organic Solvent: If the peptide is still insoluble, dissolve it in a minimal amount of DMSO. Once fully dissolved, slowly add the solution dropwise to your aqueous buffer while vortexing.[8] Note: DMSO can interfere with some biological assays and may oxidize peptides containing Cys or Met, though this compound does not contain these residues.[10]
-
Issue 2: The peptide precipitates after the stock solution is added to the final buffer.
-
Possible Cause: The final concentration of the peptide exceeds its solubility limit in the assay buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of the peptide.
-
Optimize Dilution: Ensure the stock solution is added slowly to the final buffer while vortexing or stirring to promote rapid and even mixing.
-
Re-evaluate Stock Solvent: If using an organic solvent for the stock, ensure its final concentration in the assay buffer is low (typically <1%) and compatible with your experimental system.
-
Issue 3: Loss of biological activity is observed over time.
-
Possible Cause: The peptide has degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that stock solutions were stored in single-use aliquots at -20°C or -80°C and that freeze-thaw cycles were avoided.[2][5]
-
Prepare Fresh Solution: Prepare a fresh stock solution from the lyophilized powder and repeat the experiment.
-
Assess Purity: If problems persist, the integrity of the peptide should be assessed using an analytical technique like HPLC to check for degradation products.[16] Mass spectrometry can be used to confirm the mass of the intact peptide and identify any modifications.[17]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the MrgprC11 receptor.[18][19]
Caption: Experimental workflow for assessing peptide stability.
Caption: Troubleshooting workflow for peptide solubility issues.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., water with 0.1% TFA).
-
Dilute the sample to a final concentration of 0.1 mg/mL with the initial mobile phase buffer (e.g., 95% Buffer A).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[16]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[20][21]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[20]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[20]
-
Gradient: A shallow linear gradient is recommended for peptides, for example, 5% to 65% B over 30 minutes.[22]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide bond).[21]
-
Column Temperature: 30°C.
-
-
Data Analysis:
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
This protocol is used to confirm the molecular weight of the intact peptide and to identify the mass of any degradation products or modifications.
-
Sample Preparation:
-
Samples are typically analyzed directly from the HPLC effluent (LC-MS) or prepared by diluting the stock solution in a suitable volatile buffer/solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass measurements.[17][20]
-
Scan Mode: Acquire full scan MS spectra in positive ion mode to determine the molecular weight of the intact peptide and any degradation products. The expected monoisotopic mass for this compound (C₃₉H₆₀N₁₀O₈) is approximately 796.46 Da.
-
Tandem MS (MS/MS): To characterize degradation products, select the precursor ion of the suspected degradant and subject it to fragmentation (e.g., using Collision-Induced Dissociation - CID).[17]
-
-
Data Interpretation:
-
Compare the measured mass of the main peak to the theoretical mass of this compound.
-
Analyze the masses of any additional peaks. For example, a +16 Da shift could indicate oxidation of the tyrosine residue.
-
Use de novo sequencing or database search software to analyze the MS/MS fragmentation pattern of degradation products to pinpoint the site of modification or cleavage.[17][23]
-
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 6. realpeptides.co [realpeptides.co]
- 7. rndsystems.com [rndsystems.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 14. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 21. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 22. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 23. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing FSLLRY-NH2 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of FSLLRY-NH2 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that primarily functions as a competitive antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2] It is designed to block the signaling cascade initiated by the activation of PAR2 by proteases such as trypsin.
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used to investigate the role of PAR2 in various physiological and pathological processes. Common applications include studying its effects on intracellular calcium mobilization, inflammation, pain signaling, and cell proliferation.[3][4]
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the concentration of the PAR2 agonist being used. A common starting point for PAR2 antagonism is in the range of 0.5 µM to 50 µM.[4][5] For instance, one study showed effective antagonism of PAR2 at 0.5 µM.[4] However, an IC50 of 50 µM has been reported for the inhibition of PAR2 in KNRK cells.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO.[1][6] For long-term storage, it is recommended to store the peptide in powder form at -20°C or -80°C.[1][2][6] Once dissolved, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[1][6] Solutions are generally unstable and should be prepared fresh whenever possible.[2]
Q5: Are there any known off-target effects of this compound?
Yes, a critical consideration when using this compound is its potential for off-target effects. It has been shown to act as an agonist for Mas-related G protein-coupled receptors MrgprC11 and its human ortholog MRGPRX1.[7][8] This can lead to unintended biological responses, such as the induction of itch.[7][8] Therefore, it is crucial to include appropriate controls to verify that the observed effects are indeed mediated by PAR2 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to antagonize the PAR2 activation in your specific cell type or with the agonist concentration used. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage of aliquots at -80°C. | |
| Low PAR2 expression: The cell line you are using may not express sufficient levels of PAR2. | Confirm PAR2 expression in your cell line using techniques such as qPCR, western blot, or flow cytometry. | |
| Unexpected agonist-like effects observed | Off-target activation of MrgprC11/MRGPRX1: this compound can activate these receptors, leading to downstream signaling events such as calcium mobilization.[7][8] | Use a cell line that does not express MrgprC11 or MRGPRX1, if possible. Alternatively, use siRNA to knockdown the expression of these receptors. Include control experiments to differentiate between PAR2-mediated and Mrgpr-mediated effects. |
| High background signal in calcium assays | Autofluorescence of this compound: At very high concentrations, the peptide itself might contribute to the fluorescence signal. | Run a control with this compound alone (without cells or agonist) to check for autofluorescence at the wavelengths used in your assay. |
| Cell stress or death: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect receptor expression and signaling. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency for all experiments. |
| Inconsistent agonist concentration: The concentration or activity of the PAR2 agonist (e.g., trypsin) may vary between experiments. | Prepare fresh agonist solutions for each experiment and ensure consistent activity. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for PAR2 Inhibition | 50 µM | KNRK cells | [5] |
| Effective Antagonist Concentration | 0.5 µM | Human primary lung cells | [4] |
| Concentration for Blocking Trypsin-induced PAR2 Activation | 200 µM | KNRK cells | [5] |
| Solubility in DMSO | 100 mg/mL (125.48 mM) | N/A | [1] |
| Solubility in Water | 1 mg/mL | N/A |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol provides a general framework for measuring changes in intracellular calcium levels in response to PAR2 activation and inhibition by this compound.
Materials:
-
Cells expressing PAR2
-
This compound
-
PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
This compound Incubation:
-
Prepare a 2X stock solution of this compound at various concentrations in HBSS.
-
Add 100 µL of the 2X this compound solution to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Baseline Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.
-
-
Agonist Addition and Kinetic Measurement:
-
Prepare a 10X stock solution of the PAR2 agonist in HBSS.
-
Using the plate reader's injector, add 20 µL of the 10X agonist solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the fluorescence response as a function of time.
-
Determine the peak fluorescence or the area under the curve for each condition.
-
Generate a dose-response curve for this compound inhibition.
-
Visualizations
Caption: PAR2 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting FSLLRY-NH2 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FSLLRY-NH2 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective peptide antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3][4] It functions by blocking the signaling pathways activated by PAR2 agonists. However, it is crucial to note that this compound can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[5][6][7] This dual activity is a key consideration in experimental design and data interpretation.
Q2: I observed unexpected scratching and itching behavior in my animal models after administering this compound. What could be the cause?
This is a known off-target effect of this compound. The scratching behavior is induced by the activation of MrgprC11 in sensory neurons.[5][6][7][8] This activation triggers a downstream signaling cascade that leads to the sensation of itch. When designing experiments where itch is a confounding factor, it is important to consider this effect.
Q3: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?
Several factors could contribute to a lack of efficacy in your in vivo experiments:
-
Peptide Stability and Degradation: Peptides can be susceptible to degradation by proteases in biological fluids. It is recommended to prepare solutions fresh for each experiment and handle them according to stability guidelines.[9][10]
-
Solubility Issues: Improper dissolution of the peptide can lead to inaccurate dosing. Ensure that the peptide is fully dissolved in a suitable vehicle.
-
Suboptimal Dosage: The effective dose of this compound can vary depending on the animal model, administration route, and the specific pathological condition being studied. A dose-response study may be necessary to determine the optimal concentration for your experiment.
-
Bioavailability: Peptides can have low bioavailability due to their size and susceptibility to degradation. The choice of administration route can significantly impact the amount of peptide that reaches the target tissue.
-
Target Engagement: Confirm that PAR2 is expressed and plays a significant role in the specific tissue and disease model you are investigating.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in water up to 1 mg/mL and in DMSO up to 100 mg/mL.[2] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[2] If you need to store solutions, it is best to aliquot and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.[11] However, for in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[9]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using this compound and other PAR2 antagonists. This data can be used as a reference for designing your experiments.
Table 1: In Vivo Dosages of this compound and Related PAR2 Antagonists
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| This compound | Rat (Asphyxial Cardiac Arrest) | Intranasal | 50 µg per rat | Improved neurological outcome and reduced neuronal degeneration. | [1][3] |
| C391 (PAR2 Antagonist) | Mouse (Thermal Hyperalgesia) | Intra-hind paw | 7.5 - 75 µg | Dose-dependent blockage of thermal hyperalgesia, with maximum effect at 75 µg. | [12] |
| C781 (β-Arrestin Biased PAR2 Antagonist) | Mouse (PAR2 Agonist-Evoked Nociception) | Intraperitoneal | ED₅₀ of 6.3 mg/kg | Prevention and reversal of mechanical and spontaneous nociceptive behaviors. | [13] |
| Anti-PAR2 Antibodies | Mouse (DTH Inflammation Model) | Not Specified | 20 mg/kg | 72% inhibition of inflammatory swelling. | [1] |
Table 2: Expected Quantitative Outcomes in Pain and Inflammation Models with PAR2 Antagonism
| Model Type | Endpoint | Expected Outcome with PAR2 Antagonist |
| Inflammatory Pain (e.g., Carrageenan-induced) | Paw Edema | Reduction in paw volume/thickness. |
| Thermal Hyperalgesia (Hargreaves Test) | Increase in paw withdrawal latency. | |
| Neuropathic Pain (e.g., Paclitaxel-induced) | Mechanical Allodynia (von Frey Test) | Increase in paw withdrawal threshold. |
| Spontaneous Pain (Mouse Grimace Scale) | Reduction in grimace score. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing an injectable solution of this compound.
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mg/mL stock, dissolve 1 mg of this compound in 100 µL of DMSO. Use ultrasonication if necessary to ensure complete dissolution.[14]
-
-
Working Solution Preparation (Example for a final concentration of 2.5 mg/mL):
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14][15]
-
In a sterile microcentrifuge tube, add the solvents in the following order, ensuring the solution is clear after each addition:
-
Add the required volume of your this compound DMSO stock solution.
-
Add PEG300.
-
Add Tween-80.
-
Add Saline to reach the final volume.
-
-
Vortex gently to mix.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[9]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum.[16]
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Gently scruff the mouse by the loose skin over the neck and shoulders.
-
Injection Site: The dorsal midline, between the shoulder blades, is a common site for SC injections.
-
Injection:
-
Lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate briefly to check for blood.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with this compound's dual activity.
Caption: Dual signaling pathways of this compound.
Experimental Workflow
This diagram outlines a typical workflow for an in vivo experiment with this compound.
Caption: General workflow for in vivo experiments.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in this compound in vivo experiments.
Caption: Troubleshooting flowchart for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: FSLLRY-NH2 and Unexpected Scratching Behavior in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected scratching behavior in mice following the administration of FSLLRY-NH2. While traditionally known as a Protease-Activated Receptor 2 (PAR2) antagonist, recent findings indicate that this compound can induce an itch response through an off-target activation of the Mas-related G protein-coupled receptor C11 (MrgprC11) in mice.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a PAR2 antagonist, but we are observing significant scratching in our mice. Is this a known side effect?
A1: Yes, this is a documented off-target effect. While this compound is an antagonist for PAR2, it has been shown to act as an agonist for the MrgprC11 receptor in mice, which is involved in itch signaling.[1][2] This activation of MrgprC11 is what leads to the observed scratching behavior and is independent of PAR2.[4]
Q2: What is the proposed mechanism for this compound-induced scratching?
A2: this compound directly binds to and activates MrgprC11 on sensory neurons.[1][2] This activation initiates a downstream signaling cascade involving the Gαq/11 protein, which in turn activates Phospholipase C (PLC). PLC activation leads to the production of inositol triphosphate (IP3), which binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of intracellular calcium stores. This increase in intracellular calcium concentration, potentially amplified by the opening of TRPC ion channels, leads to neuronal activation and the sensation of itch, manifesting as scratching behavior.[1][2][3]
Q3: Does the scratching behavior depend on the dose of this compound?
A3: Yes, the scratching behavior induced by this compound has been found to be dose-dependent.[1][2][3] Higher concentrations of this compound are expected to elicit a more robust scratching response.
Q4: We are working with PAR2 knockout mice and still observe scratching after this compound administration. Does this confirm the off-target effect?
A4: Yes, the observation of scratching behavior in PAR2 knockout mice following this compound injection is strong evidence for the off-target effect mediated by MrgprC11.[4] This demonstrates that the itch response is not dependent on the presence of PAR2.
Q5: How can we be sure that the scratching we see is due to itch and not pain?
A5: While both itch and pain are sensory modalities, specific behavioral patterns can help differentiate them. Itch typically elicits a stereotyped scratching response with the hind limbs directed towards the injection site. Pain, on the other hand, might lead to behaviors like licking, biting, or flinching. The "cheek model of itch" in mice is a useful paradigm where itch-inducing substances primarily cause hind-limb scratching, while pain-inducing agents tend to evoke wiping with the forelimb.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in scratching behavior between mice | Genetic differences between mouse strains. | Different mouse strains can exhibit varying sensitivities to pruritic stimuli.[6] Ensure you are using a consistent inbred strain for all experiments. ICR mice are often reported as good responders to itch-inducing stimuli. |
| Improper injection technique leading to variable dosage delivery. | Ensure consistent intradermal injection technique. A successful intradermal injection should form a visible bleb under the skin.[7] Refer to the detailed experimental protocol below. | |
| Stress or environmental factors. | Acclimatize mice to the experimental room and handling procedures to minimize stress-induced behaviors. Perform experiments at the same time of day to account for circadian rhythms in activity.[8] | |
| No scratching observed after this compound injection | Insufficient dose of this compound. | The scratching response is dose-dependent.[1][2][3] Consider performing a dose-response study to determine the optimal concentration for your experimental setup. |
| Incorrect injection site or technique. | Ensure the injection is intradermal at the nape of the neck, a common site for inducing scratching behavior.[9] Subcutaneous or intramuscular injections may not be as effective at inducing a localized itch response. | |
| Degradation of the peptide. | Peptides can be susceptible to degradation. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| Excessive or prolonged scratching leading to skin lesions | High concentration of this compound. | Reduce the concentration of this compound administered. High levels of scratching can lead to self-injury. |
| Contamination of the injectable solution. | Use sterile techniques for preparing and administering all solutions to prevent infection, which could exacerbate skin irritation. | |
| Difficulty in quantifying scratching behavior accurately | Subjectivity in manual scoring. | To ensure consistency, have the same trained individual score all videos, or use multiple blinded scorers and assess inter-rater reliability. Automated video analysis systems can also be employed for objective quantification.[10][11] |
| Inadequate video recording setup. | Ensure the recording environment is well-lit and the camera angle provides a clear view of the mouse's hind limbs and the injection site. |
Data Presentation
Table 1: Summary of this compound Effect on Scratching Behavior in Mice
| Parameter | Observation | Reference |
| Behavioral Response | Dose-dependent increase in scratching bouts. | [1][2][3] |
| Mechanism of Action | Activation of MrgprC11. | [1][2][3] |
| Effect in PAR2 KO Mice | Scratching behavior is still present. | [4] |
| Onset of Scratching | Typically peaks within the first 30 minutes post-injection. | [12] |
| Comparison to Saline Control | Significantly more scratching bouts than vehicle-injected controls. | [12] |
Table 2: Effect of this compound on Intracellular Calcium Concentration in MrgprC11-Expressing Cells
| Cell Type | Treatment | Response | Reference |
| HEK293T cells expressing MrgprC11 | This compound | Dose-dependent increase in intracellular Ca2+ concentration. | [1][2][3] |
| Mouse Dorsal Root Ganglion (DRG) Neurons | This compound | Activation and increase in intracellular Ca2+ in a subset of neurons. | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Scratching Behavior in Mice
1. Animal Preparation:
-
Use male ICR mice (8-10 weeks old). Other strains can be used, but consistency is key.
-
Acclimatize animals to the testing environment for at least 1 hour before the experiment.
-
Gently shave a small area on the nape of the neck 24 hours prior to injection to allow for clear visualization of the injection site.
2. Reagent Preparation:
-
Dissolve this compound peptide in sterile, pyrogen-free 0.9% saline to the desired concentrations.
-
Prepare a vehicle control group with 0.9% saline only.[13][14][15]
3. Intradermal Injection:
-
Gently restrain the mouse.
-
Using a 30-gauge needle attached to a Hamilton syringe, perform an intradermal injection of 20-50 µL of the this compound solution or vehicle into the shaved area on the nape of the neck.[16][17]
-
A successful injection will raise a small, transient bleb under the skin.[7]
4. Behavioral Observation and Quantification:
-
Immediately after injection, place the mouse in a clean observation chamber.
-
Record the mouse's behavior for at least 30-60 minutes using a video camera.[12]
-
A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw or returning the paw to the floor.[18]
-
Quantify the total number of scratching bouts during the observation period.
5. Statistical Analysis:
-
Compare the number of scratching bouts between the this compound treated groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple dose groups.[8] A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: In Vitro Calcium Imaging in Cultured Mouse DRG Neurons
1. DRG Neuron Culture:
-
Isolate dorsal root ganglia (DRGs) from adult mice.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture in an appropriate neuronal medium.
2. Fura-2 AM Loading:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).[1][19]
-
On the day of the experiment, dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 2-5 µM.[20][21]
-
Incubate the cultured DRG neurons with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.[1][19]
-
Wash the cells with the physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.[1]
3. Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Continuously perfuse the cells with the physiological buffer.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply this compound at the desired concentration to the perfusion buffer.
-
Record the changes in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.[4][22]
4. Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after this compound application.
-
Quantify the percentage of neurons responding to this compound.
-
If desired, calibrate the fluorescence ratio to absolute intracellular calcium concentrations using ionomycin and calcium-free/high-calcium solutions.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced itch via MrgprC11.
Caption: Workflow for investigating this compound-induced scratching.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of scratching behavior induced by intradermal administration of morphine and fentanyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.arcadiascience.com [research.arcadiascience.com]
- 11. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy [escholarship.org]
- 12. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intradermal Injection in Mice | Animals in Science [queensu.ca]
- 17. queensu.ca [queensu.ca]
- 18. Automated acoustic detection of mouse scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FSLLRY-NH2 Activation of MrgprC11 and MRGPRX1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide FSLLRY-NH2 and the Mas-related G protein-coupled receptors, MrgprC11 (mouse) and MRGPRX1 (human).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on MrgprC11 and MRGPRX1?
A1: this compound, a peptide previously known as a Protease-Activated Receptor 2 (PAR2) antagonist, has been identified as a specific agonist for the mouse Mas-related G protein-coupled receptor C11 (MrgprC11).[1][2] It also moderately activates the human ortholog, MRGPRX1.[1][2] The activation of these receptors by this compound is dose-dependent.[1][2]
Q2: What is the downstream signaling pathway activated by this compound in cells expressing MrgprC11 or MRGPRX1?
A2: this compound stimulates the Gαq/11 signaling cascade upon binding to MrgprC11 and MRGPRX1.[1][2] This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a measurable increase in cytosolic calcium levels. This signaling may also involve the activation of Transient Receptor Potential (TRP) channels.[1][2]
Q3: What are the expected outcomes of this compound activation of these receptors in vivo?
A3: In mice, the activation of MrgprC11 by this compound has been shown to induce scratching behaviors, suggesting a role in itch sensation.[1][2] This finding is significant as it reveals an "off-target" effect of a compound designed as a PAR2 antagonist.
Quantitative Data
Table 1: Ligand Activity on MrgprC11 and MRGPRX1
| Ligand | Receptor | Activity | EC50 | Reference |
| This compound | MrgprC11 | Agonist | Not Reported | [1][2] |
| This compound | MRGPRX1 | Moderate Agonist | Not Reported | [1][2] |
| SLIGRL | MrgprC11 | Agonist | 10.1 µM | [3] |
Experimental Protocols
Calcium Imaging Assay for MrgprC11/MRGPRX1 Activation in HEK293T Cells
This protocol outlines the measurement of intracellular calcium mobilization in HEK293T cells transiently expressing MrgprC11 or MRGPRX1 upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Mammalian expression vector containing MrgprC11 or MRGPRX1 cDNA
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound peptide
-
Ionomycin (positive control)
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells onto a poly-D-lysine coated 96-well plate at a density of 4 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfect the cells with the MrgprC11 or MRGPRX1 expression vector according to the transfection reagent manufacturer's protocol.
-
Incubate the transfected cells for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution. Further dilute the stock solution in HBSS (with 20 mM HEPES) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash twice with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the desired concentration of this compound to the wells using the instrument's liquid handler.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
At the end of the experiment, add ionomycin (a calcium ionophore) as a positive control to determine the maximal calcium response.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the response to the baseline fluorescence (F/F0).
-
Plot the change in fluorescence intensity over time.
-
For dose-response curves, plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or very weak response to this compound in transfected cells. | 1. Low transfection efficiency. 2. Poor receptor expression or trafficking to the cell surface. 3. Inactive this compound peptide. 4. Problems with the calcium dye. | 1. Optimize transfection conditions (DNA to reagent ratio, cell density). Use a reporter plasmid (e.g., GFP) to visually assess transfection efficiency. 2. Verify receptor expression via Western blot or immunofluorescence. Co-transfect with a chaperone protein if necessary. 3. Check the storage and handling of the peptide. Prepare fresh solutions. Test a known agonist for the receptor if available. 4. Ensure proper loading and de-esterification of the calcium dye. Use a positive control like ionomycin or ATP (for endogenous purinergic receptors) to confirm cell viability and dye function. |
| High background fluorescence. | 1. Incomplete removal of extracellular dye. 2. Cell death leading to dye leakage. 3. Autofluorescence from the compound or media. | 1. Increase the number of washes after dye loading. 2. Check cell viability using a trypan blue exclusion assay. Optimize cell handling to minimize stress. 3. Run a control with the compound in cell-free wells to check for autofluorescence. |
| Inconsistent results between wells or experiments. | 1. Uneven cell seeding. 2. Variation in transfection efficiency. 3. Edge effects in the microplate. 4. Inconsistent liquid handling. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare a master mix for transfection to ensure consistency. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. 4. Use a calibrated multichannel pipette or an automated liquid handler for additions. |
| Signal fades quickly. | 1. Receptor desensitization or internalization. 2. Phototoxicity or photobleaching. | 1. This can be a normal physiological response. Analyze the peak response. 2. Reduce the excitation light intensity and/or the exposure time. |
Visualizations
Signaling Pathway of this compound Activation of MrgprC11/MRGPRX1
Caption: Signaling cascade initiated by this compound binding to MrgprC11/MRGPRX1.
Experimental Workflow for Calcium Imaging Assay
Caption: Step-by-step workflow for the calcium imaging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Results with FSLLRY-NH2: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting or unexpected results when using the peptide FSLLRY-NH2. While widely documented as a selective antagonist for Protease-Activated Receptor 2 (PAR2), emerging evidence reveals off-target effects that can lead to paradoxical outcomes. This guide aims to clarify these complexities and provide actionable solutions for interpreting your experimental data.
Frequently Asked Questions (FAQs)
Q1: My application of this compound, intended to block PAR2, is causing an unexpected excitatory or pro-inflammatory response. Why is this happening?
A1: While this compound is a known antagonist of PAR2, it has been shown to act as an agonist for Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1.[1][2] This activation can trigger downstream signaling cascades, such as intracellular calcium mobilization, leading to physiological responses like itch and sensory neuron activation.[1][2] Therefore, your observed excitatory effect might be an off-target consequence of MrgprC11/MRGPRX1 activation rather than a PAR2-mediated event.
Q2: I am observing scratching behavior in my animal models after administering this compound. Is this a known side effect?
A2: Yes, this is a documented off-target effect. Studies have demonstrated that this compound induces scratching behaviors in mice through the activation of MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[1][2] This effect was observed even in PAR2 knockout mice, confirming that it is independent of PAR2 antagonism.[1]
Q3: How can I differentiate between the PAR2 antagonist effects and the MrgprC11/MRGPRX1 agonist effects of this compound in my experiments?
A3: To dissect these dual activities, consider the following strategies:
-
Use of specific cell lines: Employ cell lines that endogenously express only one of the target receptors (PAR2 or MrgprC11/MRGPRX1) or use transfected cell lines to isolate the signaling pathways.
-
Employing knockout models: Utilize PAR2 knockout and/or MrgprC11/MRGPRX1 knockout animal models to delineate the specific receptor responsible for the observed phenotype.[1]
-
Pharmacological blockade: If available, use a specific antagonist for MrgprC11/MRGPRX1 in conjunction with this compound to block its off-target effects.
Q4: What is the recommended concentration range for using this compound as a PAR2 antagonist?
A4: The effective concentration of this compound can vary significantly depending on the experimental system. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific application. Below is a summary of concentrations used in various studies.
Data Summary: Experimental Concentrations of this compound
| Experimental System | Application | Concentration | Reference |
| KNRK cells (PAR2-transfected) | PAR2 inhibition | IC50 of 50 µM | [3] |
| HEK293T cells (MrgprC11-expressing) | MrgprC11 activation | Dose-dependent | [1][2] |
| Primary lung cells | PAR2 antagonism | 0.5 µM | [4][5] |
| In vivo (rats) | Neuroprotection | 50 µg per rat (intranasal) | [6] |
| In vivo (rats) | Antinociception | 10 µg (intrathecal) | [7] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in intracellular calcium | Activation of MrgprC11/MRGPRX1 which signals through Gαq/11, leading to phospholipase C activation and subsequent calcium release.[1][2] | 1. Verify the expression of MrgprC11/MRGPRX1 in your experimental model. 2. Use a cell line that does not express these receptors to confirm PAR2-specific effects. 3. If possible, use a selective MrgprC11/MRGPRX1 antagonist. |
| Contradictory in vivo results (e.g., pro-inflammatory instead of anti-inflammatory effects) | The pro-inflammatory or pruritic effects of MrgprC11/MRGPRX1 activation may be masking or overriding the intended anti-inflammatory effects of PAR2 antagonism. | 1. Carefully observe and quantify any scratching or itch-related behaviors in your animal models. 2. Consider using PAR2 and/or MrgprC11 knockout animals to isolate the receptor-specific effects.[1] |
| Lack of inhibitory effect on PAR2 activation | 1. Suboptimal concentration of this compound. 2. Degradation of the peptide. 3. The specific PAR2 agonist used may not be effectively blocked by this compound. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Ensure proper storage and handling of the peptide to prevent degradation. Store at -20°C or -80°C.[6][8] 3. this compound is reported to block trypsin-mediated PAR2 activation but not necessarily activation by synthetic agonists like SLIGRL-NH2.[9] |
Signaling Pathways and Experimental Workflow
To visually represent the dual activity of this compound and guide experimental design, the following diagrams illustrate the involved signaling pathways and a suggested workflow for deconvoluting conflicting results.
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for conflicting results.
Experimental Protocols
Calcium Imaging for Assessing Receptor Activation
This protocol is adapted from methodologies used to measure intracellular calcium mobilization upon receptor activation.[1][2][4]
-
Cell Culture:
-
Seed cells (e.g., HEK293T transfected with PAR2 or MrgprC11/MRGPRX1, or primary cells) in a 96-well black-walled, clear-bottom plate.
-
Culture cells to 90-95% confluency under standard conditions (37°C, 5% CO2).[4]
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 Direct™ Calcium Assay Kit) according to the manufacturer's instructions.
-
Remove cell culture medium and add the dye-loading solution to each well.
-
Incubate for a specified time (e.g., 45 seconds to 2 hours, optimization may be required) at 37°C.[4][5]
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and any agonists (e.g., Trypsin, SLIGRL-NH2, AC264613) in an appropriate solvent (e.g., DMSO).[3]
-
Dilute the compounds to the desired final concentrations in a suitable assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader to measure baseline fluorescence (Excitation ~485 nm, Emission ~528 nm).
-
Add the test compounds (this compound, agonist, or co-administration) to the wells.
-
Immediately begin kinetic reading of fluorescence intensity at short intervals for a defined period to capture the rapid calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the baseline fluorescence (ΔF/F0) or to the response of a positive control.
-
Plot dose-response curves to determine EC50 or IC50 values.
-
By understanding the dual nature of this compound and employing rigorous experimental controls, researchers can effectively navigate conflicting results and generate robust, interpretable data.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spinal PAR2 Activation Contributes to Hypersensitivity Induced by Peripheral Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Cell viability issues with high concentrations of FSLLRY-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with high concentrations of the PAR2 antagonist peptide, FSLLRY-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a synthetic peptide that functions as a selective antagonist for the Proteinase-Activated Receptor 2 (PAR2).[1] It is widely used in research to block PAR2 signaling, which is implicated in inflammation, pain, and other pathophysiological processes. It works by competitively inhibiting the receptor, with a reported IC50 of 50 µM in PAR2-expressing KNRK cells.[2]
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. For in vitro studies, concentrations can range from the low micromolar (µM) up to 200 µM.[2] It is always recommended to perform a dose-response experiment to determine the effective concentration for your specific model system.
Q3: How should I properly dissolve and store this compound?
A3:
-
Dissolving: this compound is soluble in water (up to 1 mg/ml) and DMSO (up to 100 mg/mL).[1] For cell-based assays, it is common to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted in your cell culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤0.1% to 0.5%).
-
Storage: The lyophilized peptide should be stored at -20°C or -80°C.[1] Once dissolved, it is best to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Q4: What are the known downstream signaling pathways of PAR2?
A4: PAR2 is a G protein-coupled receptor (GPCR). Its activation triggers multiple intracellular signaling cascades. The primary pathway involves coupling to Gαq/11, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC). PAR2 can also signal through other pathways, including the MAPK/ERK pathway, and can be involved in the production of inflammatory cytokines.
Troubleshooting Guide: Cell Viability Issues
Q5: My cells show decreased viability at high concentrations of this compound. What are the potential causes?
A5: High concentrations of peptides can sometimes lead to cytotoxicity due to a variety of factors. Here are the most likely causes for the issues observed with this compound:
-
Off-Target Receptor Activation: While this compound is a PAR2 antagonist, it has been shown to activate the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1 in a dose-dependent manner.[3][4] This off-target activation can initiate unintended signaling cascades that may lead to cellular stress or apoptosis, especially at higher concentrations.
-
Solvent Toxicity: The solvent used to dissolve the peptide, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is below the tolerance level for your specific cell line (usually under 0.5%). Always include a vehicle control (medium with the same DMSO concentration as your highest peptide dose) in your experiments.
-
Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, forming structures that may be cytotoxic to cells. This can be influenced by the peptide sequence, concentration, pH, and temperature.
-
Contaminants: The peptide preparation may contain residual contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can be cytotoxic.
dot```dot graph Troubleshooting_Causes { graph [rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
A [label="High Concentration\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Decreased Cell Viability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="Off-Target Activation\n(e.g., MrgprC11/X1)", fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="Solvent Toxicity\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Peptide Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="Synthesis Contaminants\n(e.g., TFA)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B [label="leads to"]; B -> {C1, C2, C3, C4} [label="Potential Causes"]; }
Caption: Workflow for a dose-response cell viability experiment.
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table shows example data from a cell viability assay (e.g., MTT) on a hypothetical cell line treated with this compound for 48 hours.
| This compound Conc. (µM) | Vehicle Control | Cell Viability (%) | Std. Deviation |
| 0 | 0.5% DMSO | 100 | 4.5 |
| 10 | 0.5% DMSO | 98.7 | 5.1 |
| 50 | 0.5% DMSO | 95.2 | 4.8 |
| 100 | 0.5% DMSO | 88.6 | 6.2 |
| 200 | 0.5% DMSO | 70.1 | 7.5 |
| 400 | 0.5% DMSO | 45.8 | 8.1 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathway Visualization
The diagram below illustrates the known dual activity of this compound, which can help in understanding potential sources of unexpected cell behavior.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PAR2 Antagonists: FSLLRY-NH2 Versus Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide antagonist FSLLRY-NH2 with other notable protease-activated receptor 2 (PAR2) antagonists. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tool for their studies on PAR2, a key receptor implicated in inflammation, pain, and various other physiological and pathological processes.
Quantitative Comparison of PAR2 Antagonists
The following table summarizes the in vitro potency of this compound and other selected PAR2 antagonists. Potency is a critical parameter for evaluating and comparing the efficacy of different inhibitors.
| Antagonist | Type | Potency (IC50/Ki) | Target Species/Cell Line | Notes |
| This compound | Peptide | 50 - 200 µM | PAR2-KNRK cells | Competitive antagonist.[1] Also shown to activate MrgprC11, inducing itch.[2][3] |
| GB-88 | Non-peptide | IC50: 2 µM (Ca2+ release) | HT29 cells | Orally active, selective, but also shows biased agonism.[4][5][6][7] |
| ENMD-1068 | Non-peptide | IC50: 5 mM | - | Weak inhibitor.[1][8] |
| K-14585 | Peptidomimetic | Ki: 0.627 µM | Human PAR2 | Competitive inhibitor. |
| C391 | Peptidomimetic | IC50: 1.3 µM (Ca2+ signaling) | 16HBE14o- cells | Blocks both Ca2+ and MAPK signaling.[9][10][11] |
| I-191 | Non-peptide | pIC50: 7.2 (Ca2+ release) | HT29 cells | Potent, non-competitive antagonist.[8][12][13][14][15] |
| AZ8838 | Non-peptide | pKi: 6.4 | Human PAR2 | Allosteric antagonist.[16][17][18] |
| AZ3451 | Non-peptide | IC50: 23 nM | - | Potent, allosteric antagonist.[19][20][21] |
Signaling Pathways and Mechanisms of Action
Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that, upon activation by proteases like trypsin or tryptase, initiates a cascade of intracellular signaling events. This activation involves the cleavage of the receptor's N-terminus, exposing a tethered ligand that binds to the receptor itself, leading to conformational changes and subsequent signaling. The primary signaling pathways activated by PAR2 are depicted in the diagram below.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GB-88 | PAR2 antagonist | ProbeChem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. PAR2 antagonist C391|CAS 1969253-13-1|DC Chemicals [dcchemicals.com]
- 10. PAR2 antagonist C391 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 11. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I-191 | PAR2 antagonist | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rcsb.org [rcsb.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of FSLLRY-NH2 and SLIGRL-NH2: Dual-Acting Peptides in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptides FSLLRY-NH2 and SLIGRL-NH2, focusing on their distinct and overlapping effects on key cellular signaling pathways. While traditionally viewed as a Protease-Activated Receptor 2 (PAR2) antagonist and agonist respectively, recent evidence reveals a more complex pharmacological profile for this compound, highlighting its dual functionality. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling cascades involved to aid in the design and interpretation of future research.
Unveiling a Dual Agonist/Antagonist Profile
SLIGRL-NH2 is a well-established synthetic peptide agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in inflammation, pain, and other physiological processes. It mimics the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor's N-terminus.
Conversely, this compound has primarily been characterized as a selective antagonist of PAR2, capable of inhibiting its activation by agonists like trypsin or SLIGRL-NH2. However, a pivotal discovery has unveiled that this compound also functions as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor implicated in itch sensation.[1] This finding is critical for researchers investigating PAR2-mediated pathways, as off-target effects via MrgprC11 activation by this compound must be considered. Notably, SLIGRL-NH2 has also been shown to activate MrgprC11.[2][3][4]
Quantitative Comparison of Peptide Activity
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for SLIGRL-NH2 and this compound on their respective primary targets.
| Peptide | Target Receptor | Activity | Concentration (EC50/IC50) | Cell Line | Reference |
| SLIGRL-NH2 | PAR2 | Agonist | ~5 µM | Various | |
| This compound | PAR2 | Antagonist | 50 µM | PAR2-KNRK cells | [5] |
| This compound | MrgprC11 | Agonist | Dose-dependent activation observed | HEK293T cells expressing MrgprC11 | [6] |
| SLIGRL-NH2 | MrgprC11 | Agonist | Activates MrgprC11 | CHO cells | [7] |
Signaling Pathways and Mechanisms of Action
Both this compound and SLIGRL-NH2, in their agonistic roles, primarily signal through the Gαq/11 protein pathway. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular responses. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). Furthermore, activation of these receptors can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) cascade.
Agonistic Signaling Pathway of SLIGRL-NH2 at PAR2 and this compound at MrgprC11
Caption: Agonistic signaling cascade of SLIGRL-NH2 and this compound.
Antagonistic Action of this compound at PAR2
As an antagonist at PAR2, this compound is thought to competitively bind to the receptor, thereby preventing the binding and subsequent activation by agonists like SLIGRL-NH2 or endogenous proteases. This inhibitory action blocks the initiation of the downstream signaling cascade.
Caption: Antagonistic mechanism of this compound at the PAR2 receptor.
Key Experimental Protocols
The functional characterization of this compound and SLIGRL-NH2 relies on a variety of in vitro cellular assays. Below are detailed methodologies for two of the most common experimental approaches.
Intracellular Calcium Mobilization Assay
This assay is a cornerstone for studying GPCRs that signal through the Gαq/11 pathway, as it directly measures a key downstream event – the release of intracellular calcium.
Objective: To measure the increase in intracellular calcium concentration in response to peptide stimulation.
Materials:
-
Cells expressing the target receptor (e.g., PAR2 or MrgprC11).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and/or SLIGRL-NH2 stock solutions.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and culture overnight to allow for adherence and formation of a monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Pluronic F-127 aids in the dispersion of the non-polar AM ester dyes in the aqueous medium.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the cells to take up the dye.
-
-
Baseline Reading:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
-
Peptide Addition and Signal Detection:
-
The instrument's automated injector adds the desired concentration of the peptide (this compound or SLIGRL-NH2) to the wells.
-
Immediately following the injection, the fluorescence intensity is continuously measured for a defined period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The peak fluorescence response is normalized to the baseline to determine the magnitude of the calcium mobilization.
-
For dose-response experiments, the data is plotted against the logarithm of the agonist concentration to calculate the EC50 value. For antagonists, cells are pre-incubated with the antagonist before the addition of an agonist, and the inhibition of the agonist's response is used to calculate the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay is used to investigate the activation of the MAPK signaling pathway, which is another important downstream effector of PAR2 and MrgprC11 activation.
Objective: To quantify the level of phosphorylated ERK1/2 in cell lysates following peptide stimulation.
Materials:
-
Cells expressing the target receptor.
-
Cell culture plates.
-
This compound and/or SLIGRL-NH2 stock solutions.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blot detection.
Procedure:
-
Cell Culture and Stimulation:
-
Culture the cells to a suitable confluency in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with different concentrations of the peptides for a specific time period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to each well to lyse the cells and solubilize the proteins. The inhibitors in the buffer are crucial to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
-
Experimental Workflow Visualization
Caption: Workflow for key in vitro cellular assays.
Conclusion
The pharmacological profiles of this compound and SLIGRL-NH2 are more nuanced than their traditional classification as a simple PAR2 antagonist and agonist, respectively. The discovery of their agonistic activity on MrgprC11 necessitates a careful re-evaluation of experimental data where these peptides have been used to probe PAR2 function. For researchers in the field, it is imperative to consider the potential for off-target effects and to employ appropriate control experiments to dissect the specific contributions of PAR2 and MrgprC11 to the observed biological responses. This guide provides the foundational data and methodologies to support such rigorous investigation, ultimately fostering a more accurate understanding of the complex signaling networks governed by these versatile peptides.
References
- 1. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigating the role of MRGPRC11 and capsaicin-sensitive afferent nerves in the anti-influenza effects exerted by SLIGRL-amide in murine airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of FSLLRY-NH2 for PAR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide FSLLRY-NH2 with other common Proteinase-Activated Receptor 2 (PAR2) modulators. The aim is to critically evaluate the specificity of this compound for PAR2 by presenting supporting experimental data and detailed methodologies.
Executive Summary
This compound is widely cited as a selective antagonist of PAR2. However, emerging evidence reveals significant off-target activity, most notably its agonistic effect on Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog MRGPRX1, which can elicit itch responses. This guide compares the performance of this compound against other PAR2 antagonists, such as GB88 and I-191, highlighting differences in potency, mechanism of action, and specificity. While this compound can be a useful tool for in vitro studies, its off-target effects necessitate careful consideration and the use of appropriate controls, particularly for in vivo research. For studies requiring high specificity, newer generation antagonists like I-191 may offer a more reliable alternative.
Quantitative Data Summary: Comparison of PAR2 Modulators
The following table summarizes the potency of this compound and other representative PAR2 agonists and antagonists. Data is compiled from various studies to provide a comparative overview.
| Compound | Type | Target(s) | Potency (IC50/EC50) | Reference Cell Line(s) |
| This compound | Antagonist | PAR2, MrgprC11/MRGPRX1 (agonist) | IC50: 50-200 µM (PAR2 inhibition) | KNRK, various |
| GB88 | Biased Antagonist/Partial Agonist | PAR2 | IC50: ~2 µM (Ca2+ release inhibition); EC50: 3 µM (partial agonism) | HT-29, CHO-hPAR2 |
| I-191 | Antagonist | PAR2 | pIC50: 7.2 (Ca2+ release) | HT-29, MDA-MB-231 |
| ENMD-1068 | Antagonist | PAR2 | IC50: 5 mM | Not specified |
| SLIGRL-NH2 | Agonist | PAR2, MrgprC11 | EC50: ~5-10 µM (PAR2 activation) | various |
| AC-264613 | Agonist | PAR2 | pEC50: 7.5 | HEK-293T |
Unmasking the Off-Target Effects of this compound
A critical aspect of validating a pharmacological tool is assessing its specificity. While initially characterized as a PAR2-selective antagonist, recent studies have demonstrated that this compound can directly activate MrgprC11, a receptor expressed in sensory neurons and involved in itch sensation.[1][2][3] This off-target agonism is significant as it can lead to misinterpretation of experimental results, especially in studies related to inflammation and pain where itch is a confounding factor.
In contrast, other antagonists have been developed with improved specificity profiles. For instance, I-191 has been reported to be a potent and selective PAR2 antagonist that inhibits multiple signaling pathways without exhibiting agonist activity.[4][5] GB88, while a potent PAR2 antagonist of Gq-mediated calcium signaling, displays biased agonism by activating other PAR2-mediated pathways such as ERK phosphorylation and RhoA activation.[6][7]
This highlights the importance of using multiple validation methods and including appropriate controls to confirm that the observed effects are indeed mediated by the intended target.
Mandatory Visualizations
PAR2 Signaling Pathway and Ligand Interactions
Caption: Canonical PAR2 signaling pathways activated by proteases or peptide agonists, and inhibited by antagonists.
Experimental Workflow for Validating this compound Specificity
Caption: A logical workflow for experimentally validating the specificity of a PAR2 ligand like this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of PAR2 modulators in blocking or inducing Gq-mediated signaling.
a. Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing human PAR2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
b. Loading with Calcium Indicator:
-
On the day of the assay, wash the cells with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 45-60 minutes.
c. Compound Treatment and Measurement:
-
Wash the cells to remove excess dye.
-
For antagonist testing, add varying concentrations of this compound or other antagonists to the wells and pre-incubate for 15-30 minutes.
-
Add a PAR2 agonist (e.g., trypsin or SLIGRL-NH2) at a concentration known to elicit a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.
d. Data Analysis:
-
For antagonists, calculate the inhibitory effect as a percentage of the response to the agonist alone.
-
Determine the IC50 value (for antagonists) or EC50 value (for agonists) by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to modulate PAR2-mediated activation of the MAPK signaling pathway.
a. Cell Culture and Starvation:
-
Culture cells (e.g., HEK293-PAR2 or HT-29) in multi-well plates.
-
Before the experiment, serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
b. Compound Treatment and Cell Lysis:
-
Treat the cells with the PAR2 agonist, antagonist, or this compound for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
c. Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
d. Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated and compared across different treatment conditions.
Receptor Internalization Assay
This assay measures the translocation of PAR2 from the cell surface to intracellular compartments upon agonist stimulation, a hallmark of GPCR activation and desensitization.
a. Cell Culture and Labeling:
-
Use cells expressing PAR2 with an N-terminal epitope tag (e.g., FLAG or HA).
-
For flow cytometry or whole-cell ELISA, label the surface receptors with a fluorescently conjugated antibody against the epitope tag.
b. Agonist Stimulation:
-
Treat the cells with a PAR2 agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
c. Quantification of Surface Receptors:
-
Flow Cytometry: After stimulation, place the cells on ice to stop internalization. Stain the remaining surface receptors with a fluorescently labeled primary antibody. Analyze the mean fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence indicates receptor internalization.
-
Whole-Cell ELISA: Fix the cells and incubate with a primary antibody against the epitope tag, followed by an HRP-conjugated secondary antibody. Add a chromogenic substrate and measure the absorbance. A decrease in absorbance reflects a reduction in surface receptor levels.
d. Data Analysis:
-
Quantify the percentage of internalized receptors at each time point relative to the untreated control.
-
To test antagonists, pre-incubate the cells with the compound before agonist addition and measure the inhibition of internalization.
By employing these assays and comparing the results with those of other known PAR2 modulators, researchers can gain a more comprehensive understanding of the specificity and potential liabilities of this compound in their experimental systems.
References
- 1. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Negative Control Experiments for FSLLRY-NH2 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for studies involving the peptide FSLLRY-NH2. Proper controls are critical for interpreting data accurately, particularly given the multifaceted nature of this peptide as both a Protease-Activated Receptor 2 (PAR2) antagonist and a Mas-related G protein-coupled receptor (Mrgpr) agonist. This document outlines various negative control strategies, compares this compound with alternative compounds, and provides detailed experimental protocols and data presentation formats to ensure the robustness of your research findings.
Understanding the Signaling Pathways of this compound
This compound is primarily recognized as a selective antagonist of PAR2, a G protein-coupled receptor (GPCR) involved in inflammation and pain. However, recent studies have revealed that it also functions as an agonist for MrgprC11 in mice and its human ortholog, MRGPRX1, which are implicated in itch sensation.[1] Both pathways converge on the activation of Gαq/11, leading to the stimulation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of intracellular calcium.[1]
References
Unveiling the Off-Target Interactions of FSLLRY-NH2: A Comparative Guide to its Cross-Reactivity with Mas-Related G Protein-Coupled Receptors
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of the synthetic peptide FSLLRY-NH2, a known antagonist of Protease-Activated Receptor 2 (PAR2). While widely utilized for its PAR2 inhibitory effects, recent studies have revealed significant off-target interactions, particularly with Mas-related G protein-coupled receptors (Mrgprs). This report details these interactions, presenting key experimental data, outlining methodologies for characterization, and visualizing the involved signaling pathways to provide researchers, scientists, and drug development professionals with a critical understanding of the peptide's full pharmacological profile.
Quantitative Analysis of this compound Receptor Interactions
The following table summarizes the known quantitative data for this compound activity at its primary target, PAR2, and its cross-reactive targets, the mouse Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1. Notably, while this compound acts as an antagonist at PAR2, it functions as an agonist at MrgprC11 and MRGPRX1.
| Receptor | Species | Activity | Parameter | Value (µM) | Reference |
| PAR2 | Rat | Antagonist | IC50 | 50 | [1] |
| PAR2 | Not Specified | Antagonist | IC50 Range | 50 - 200 | N/A |
| MrgprC11 | Mouse | Agonist | EC50 | Data Not Available | [2][3] |
| MRGPRX1 | Human | Agonist | EC50 | Data Not Available | [2][3] |
It is important to note that while dose-dependent activation of MrgprC11 and moderate activation of MRGPRX1 by this compound have been reported, specific EC50 values are not currently available in the reviewed literature.[2][3]
Experimental Protocols
The characterization of this compound's activity on these receptors typically involves cell-based assays measuring intracellular calcium mobilization. Below are detailed methodologies for assessing both the antagonistic effect on PAR2 and the agonistic effects on MrgprC11 and MRGPRX1.
PAR2 Antagonism Assay via Calcium Mobilization
This protocol is designed to determine the inhibitory effect of this compound on PAR2 activation, typically induced by a known PAR2 agonist like trypsin or SLIGRL-NH2.
a. Cell Culture and Preparation:
-
Culture Kirsten Murine Sarcoma Virus-Transformed Rat Kidney (KNRK) cells stably expressing PAR2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
b. Calcium Imaging:
-
On the day of the assay, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After loading, wash the cells to remove excess dye.
c. Compound Administration and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Add a fixed concentration of a PAR2 agonist (e.g., 10 nM trypsin) to the wells.
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system. The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record the fluorescence signal over time to capture the peak response.
d. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal agonist response, by fitting the data to a suitable pharmacological model.
MrgprC11 and MRGPRX1 Agonism Assay via Calcium Mobilization
This protocol is used to determine the agonistic activity of this compound on MrgprC11 and its human ortholog, MRGPRX1.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293T (HEK293T) cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transiently transfect the HEK293T cells with expression plasmids encoding for either mouse MrgprC11 or human MRGPRX1 using a suitable transfection reagent. Co-transfection with a G-protein alpha subunit like Gαq/11 can enhance the signal.
-
Seed the transfected cells into 96-well black, clear-bottom microplates and allow them to express the receptors for 24-48 hours.
b. Calcium Imaging:
-
Follow the same procedure for cell washing and loading with a calcium-sensitive dye as described in the PAR2 antagonism assay.
c. Compound Administration and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the wells containing the transfected cells.
-
Immediately measure the change in fluorescence intensity over time to capture the calcium mobilization initiated by receptor activation.
d. Data Analysis:
-
The agonistic effect is quantified as the increase in fluorescence intensity over the baseline.
-
Plot the fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, the concentration of this compound that elicits 50% of the maximal response, by fitting the data to a sigmoidal dose-response model.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Signaling pathways of this compound at PAR2 and MrgprC11/MRGPRX1.
Figure 2: A generalized experimental workflow for assessing receptor cross-reactivity.
References
Reproducibility of Cellular Assays Using FSLLRY-NH2: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reproducibility of experiments involving the peptide FSLLRY-NH2. It details its function as a dual modulator of Protease-Activated Receptor 2 (PAR2) and Mas-related G protein-coupled receptors (Mrgpr) and offers insights into experimental design for robust and reproducible results.
This compound is widely recognized as a selective antagonist for PAR2, a key receptor in inflammation and pain signaling.[1][2] However, recent findings have revealed its agonistic activity on MrgprC11 and its human ortholog MRGPRX1, which are implicated in itch sensation.[3][4] This dual functionality necessitates careful consideration in experimental design to ensure reproducible outcomes. This guide compares this compound with other common PAR2 modulators and provides detailed protocols for key cellular assays.
Comparative Analysis of PAR2 Modulators
The choice of modulator for PAR2-related studies significantly impacts experimental outcomes. While this compound is a potent PAR2 antagonist, its off-target effects on MrgprC11/MRGPRX1 can lead to unexpected cellular responses.[3] In contrast, synthetic peptides like SLIGRL-NH2 act as PAR2 agonists, mimicking the natural activation of the receptor.[5][6] Other non-peptide antagonists, such as GB88, offer an alternative for blocking PAR2 signaling, potentially with a different off-target profile.[5][7]
| Modulator | Target(s) | Primary Action | Potential for Off-Target Effects | Reference |
| This compound | PAR2, MrgprC11, MRGPRX1 | PAR2 Antagonist, MrgprC11/MRGPRX1 Agonist | High, particularly in cells expressing MrgprC11/MRGPRX1 | [3][4] |
| SLIGRL-NH2 | PAR2 | Agonist | Can also activate MrgprC11 | [3] |
| AC264613 | PAR2 | Agonist | High specificity for PAR2 over PAR1 | [6][8] |
| GB88 | PAR2 | Antagonist | Selective for PAR2 | [5][7] |
Signaling Pathways of this compound
The following diagram illustrates the dual signaling pathways activated by this compound. On one hand, it blocks PAR2 activation by proteases like trypsin, thereby inhibiting downstream inflammatory signaling. On the other hand, it directly activates MrgprC11/MRGPRX1, leading to the activation of Gαq/11, phospholipase C (PLC), and subsequent intracellular calcium release, which can trigger an itch response.[3][4]
Caption: Dual signaling pathways of this compound.
Experimental Protocols
To ensure the reproducibility of experiments using this compound, it is crucial to follow standardized and detailed protocols. Below are methodologies for two key experiments: calcium imaging and mast cell degranulation assays.
Calcium Imaging Protocol
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound and other modulators.[9][10][11]
1. Cell Preparation:
-
Culture cells (e.g., HEK293T cells expressing the receptor of interest or dorsal root ganglia neurons) on glass-bottom dishes suitable for live-cell imaging.[3][9]
-
Ensure cells are healthy and at an appropriate confluency.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM). A typical concentration is 1-5 µM.[9]
-
Incubate the cells with the dye-containing solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution) to remove excess dye.
3. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).[9]
-
Record baseline fluorescence for a few minutes before adding the test compound.
-
Add this compound or other modulators at the desired concentration (e.g., 0.5 µM for this compound as an antagonist, or in a dose-dependent manner to test for agonistic effects).[8]
-
Continuously record the fluorescence changes over time.
4. Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Normalize the data to the baseline to determine the relative change in intracellular calcium.
Caption: Workflow for a calcium imaging experiment.
Mast Cell Degranulation Assay
This assay measures the release of inflammatory mediators, such as tryptase, from mast cells upon stimulation, which can be inhibited by PAR2 antagonists.[12]
1. Mast Cell Culture:
-
Culture mast cells (e.g., primary human mast cells or a suitable cell line) under appropriate conditions.
2. Sensitization (Optional):
-
For antigen-induced degranulation, sensitize the cells with IgE overnight.
3. Treatment:
-
Pre-incubate the cells with this compound or a control compound at the desired concentration for a specified period.
4. Stimulation:
-
Induce degranulation using a secretagogue (e.g., antigen, compound 48/80, or a PAR2 agonist like trypsin or SLIGRL-NH2). A calcium ionophore like A23187 can be used as a positive control for degranulation.[12]
5. Measurement of Degranulation:
-
Collect the supernatant after stimulation.
-
Measure the activity of a released marker, such as tryptase or β-hexosaminidase, using a colorimetric or fluorometric assay.[12] For tryptase, a substrate like tosyl-gly-pro-lys-pNA can be used, and the cleavage product is measured spectrophotometrically at 405 nm.[12]
6. Data Analysis:
-
Quantify the amount of marker released and express it as a percentage of the total cellular content (determined by lysing the cells).
-
Compare the degranulation in this compound-treated cells to control cells to determine the inhibitory effect.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in different experimental settings as reported in the literature. Reproducibility can be enhanced by using concentrations within these validated ranges.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| PAR2 Antagonism | Bronchial/Tracheal Epithelial Cells | 0.5 µM | Significant decrease in intracellular calcium mobilization induced by a PAR2 agonist. | [8] |
| MrgprC11 Agonism | HEK293T cells expressing MrgprC11 | Dose-dependent | Activation and increase in intracellular calcium levels. | [3] |
| Inhibition of Proteolytic Activity | KNRK cells | 200 µM | Prevention of trypsin-mediated PAR2 activation. | [13] |
| In vivo Neurological Improvement | Rats (post-asphyxial cardiac arrest) | 50 µg per rat (intranasal) | Improved neurological outcome and reduced neuronal degeneration. | [2] |
Conclusion
The reproducibility of experiments involving this compound is contingent on a thorough understanding of its dual activity as a PAR2 antagonist and an Mrgpr agonist. Researchers should carefully select cell systems that are appropriate for their specific research question, considering the expression of both PAR2 and Mrgpr. By employing standardized protocols, such as those detailed in this guide, and using validated concentrations, the reliability and reproducibility of experimental findings can be significantly enhanced. Direct comparative studies that quantify the variability of responses to this compound versus other PAR2 modulators are warranted to further refine experimental best practices.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to Alternative Peptide Inhibitors of PAR2 Function
For Researchers, Scientists, and Drug Development Professionals
Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), is a critical mediator in inflammation, pain, and various cancers.[1] Its unique activation mechanism, involving proteolytic cleavage by serine proteases like trypsin and tryptase, reveals a tethered ligand that initiates downstream signaling cascades.[1][2] This central role in pathophysiology has made PAR2 a compelling target for therapeutic intervention. This guide provides an objective comparison of alternative peptide and peptidomimetic inhibitors of PAR2, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of the critical pathways involved.
Comparative Efficacy of PAR2 Peptide Inhibitors
The development of PAR2 antagonists has yielded several compounds with distinct mechanisms and potencies. The following table summarizes quantitative data for prominent peptide, peptidomimetic, and other small molecule inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) in key functional assays.
| Inhibitor | Type | Mechanism of Action | Assay | Cell Line | IC50 | Reference(s) |
| I-191 | Imidazopyridazine | Noncompetitive, Allosteric Modulator | Ca²⁺ Mobilization | HT-29 | ~63 nM | [3] |
| ERK1/2 Phosphorylation | HT-29 | ~16 nM | [3] | |||
| GB88 | Non-peptide | Biased Antagonist (inhibits Gq signaling) | Ca²⁺ Mobilization | HT-29 | 2 µM | [3][4] |
| C391 | Peptidomimetic | Competitive Antagonist | Ca²⁺ Mobilization | 16HBE14o- | 1.3 µM | [3][5] |
| ERK1/2 Phosphorylation | 16HBE14o- | 14 µM | [3][6] | |||
| K-14585 | Peptidomimetic | Competitive Antagonist | Ca²⁺ Mobilization | Human Keratinocytes | 1.1 - 2.87 µM | [2] |
| K-12940 | Peptidomimetic | Competitive Antagonist | Radioligand Binding (Ki) | Human Keratinocytes | 1.94 µM | [3] |
| FSLLRY-NH2 | Peptide | Blocks Tethered Ligand Docking | Ca²⁺ Mobilization | KNRK cells | 50 - 200 µM | [2][7] |
Key Signaling Pathways in PAR2 Function
Activation of PAR2 primarily initiates signaling through the Gαq protein subunit, leading to a cascade of intracellular events that are often the target for inhibitory peptides. Understanding this pathway is crucial for interpreting experimental data.
Experimental Protocols
Accurate evaluation of PAR2 inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for two key functional assays used to quantify inhibitor potency.
Intracellular Calcium Mobilization Assay
This assay is a primary method for screening PAR2 modulators by measuring the flux of intracellular calcium ([Ca²⁺]i) following receptor activation.
Objective: To determine the IC50 of a test peptide by measuring its ability to inhibit PAR2 agonist-induced calcium release.
Materials:
-
Cells expressing PAR2 (e.g., HT-29, HEK293-hPAR2).
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PAR2 agonist (e.g., Trypsin, SLIGKV-NH2).
-
Test peptide inhibitor at various concentrations.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into 96-well black, clear-bottom plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS/HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer (HBSS/HEPES with 2.5 mM probenecid) to remove extracellular dye. Leave 100 µL of assay buffer in each well after the final wash.
-
Compound Pre-incubation: Add the test peptide inhibitor at varying concentrations (e.g., 10-point serial dilution) to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[8]
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader, which is set to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).
-
Establish a stable baseline reading for approximately 20 seconds.
-
The instrument's liquid handler adds a PAR2 agonist (e.g., Trypsin at a final EC80 concentration) to all wells.
-
Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence is proportional to the [Ca²⁺]i. The inhibitory effect is calculated as the percentage reduction in the agonist response. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay provides a downstream measure of PAR2 signaling by quantifying the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).
Objective: To determine the IC50 of a test peptide by measuring its ability to inhibit PAR2 agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing PAR2 (e.g., HT-29).
-
6-well plates.
-
Serum-free culture medium.
-
PAR2 agonist (e.g., Trypsin, 2f-LIGRL-NH2).
-
Test peptide inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK1/2) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to ~80-90% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the test peptide inhibitor for 1 hour at 37°C.[9]
-
Agonist Stimulation: Add the PAR2 agonist and incubate for a short period (typically 5-10 minutes, which should be optimized) to induce maximal ERK1/2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total-ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the p-ERK1/2 signal to the total-ERK1/2 signal. Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control and determine the IC50 value by non-linear regression.
Standard Experimental Workflow for Inhibitor Screening
A logical workflow is essential for the efficient screening and characterization of novel PAR2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
FSLLRY-NH2: A Comparative Guide to its Efficacy in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of FSLLRY-NH2, a selective Protease-Activated Receptor 2 (PAR2) antagonist, across various cell lines. Its performance is benchmarked against other relevant PAR2 modulators, supported by experimental data. This document is intended to serve as a valuable resource for researchers investigating PAR2 signaling and its therapeutic potential.
Executive Summary
This compound is a widely utilized peptide antagonist of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and various cellular processes. While primarily known for its inhibitory effects on PAR2, recent studies have revealed a surprising off-target activity: this compound can also act as an agonist for the Mas-related G protein-coupled receptor C11 (MrgprC11) and its human ortholog, MRGPRX1, which are involved in itch sensation. This dual activity underscores the importance of careful target validation and cell line selection in experimental design. This guide will delve into the efficacy of this compound in different cellular contexts, compare it with other PAR2 modulators, and provide detailed experimental protocols for key assays.
Comparative Efficacy of PAR2 Modulators
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in various cell lines.
Table 1: Antagonistic Activity of this compound and GB88 on PAR2
| Compound | Cell Line | Assay | Agonist | IC50 | Reference |
| This compound | KNRK (Kirsten virus-transformed kidney) | Proteolytic Activity | Trypsin | 50 µM | [1] |
| GB88 | HT29 (Human colorectal adenocarcinoma) | Intracellular Ca2+ Release | 2f-LIGRLO-NH2 | ~2 µM | [2][3] |
| GB88 | HT29 (Human colorectal adenocarcinoma) | Intracellular Ca2+ Release | Trypsin | 2-9 µM | [2] |
| GB88 | A549, Panc-1, MKN1, MKN45, MDA-MB231 | Intracellular Ca2+ Release | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 µM | [2] |
Table 2: Pro-inflammatory Cytokine Inhibition by this compound
| Cell Line | Stimulus | Cytokine | Treatment | Concentration | Effect | Reference |
| HepG2 (Human liver cancer) | Hydrogen Peroxide | IL-1β, IL-8, TNF-α | This compound | Dose-dependent | Attenuated mRNA and protein levels | [4] |
| Oral Mucosal Cells | C. albicans | Inflammation | This compound | Not specified | Inhibited inflammation | [5] |
Table 3: Agonistic Activity of PAR2 Agonists
| Compound | Cell Line | Assay | EC50 | Reference |
| SLIGRL-NH2 | Endothelium-free aorta with PVAT | Relaxation | 10 µM | [6] |
| AC-264613 | Not specified | PAR2 Signaling | 30-100 nM | [7] |
Signaling Pathways
This compound's dual activity highlights its interaction with two distinct signaling pathways.
PAR2 Signaling Pathway
Activation of PAR2 by proteases like trypsin cleaves the N-terminus, exposing a tethered ligand that activates the receptor. This leads to the activation of multiple downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and inflammation. This compound acts as an antagonist by blocking this activation.
MrgprC11/MRGPRX1 Signaling Pathway
This compound can directly bind to and activate MrgprC11 (in mice) and MRGPRX1 (in humans), which are expressed in sensory neurons. This activation leads to the stimulation of Gαq/11, phospholipase C (PLC), and subsequent downstream signaling, resulting in the sensation of itch.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Intracellular Calcium Mobilization
This protocol describes the measurement of intracellular calcium levels using a fluorescent plate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at a density appropriate for the cell line to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes before adding any compounds.
-
Compound Addition:
-
For antagonist studies, add this compound or other inhibitors at the desired concentrations and incubate for a specified period.
-
Add the PAR2 agonist (e.g., trypsin or SLIGRL-NH2) to stimulate the cells.
-
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen indicator using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
Western Blot for ERK Activation
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of ERK activation.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound and/or a PAR2 agonist for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To normalize the results, strip the membrane and re-probe with an antibody for total ERK (t-ERK).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and calculate the ratio of p-ERK to t-ERK to determine the level of ERK activation.
Cytokine Secretion Measurement by ELISA
This protocol describes the quantification of secreted cytokines in cell culture supernatants using a sandwich ELISA.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants (collected from cells treated with this compound and/or a PAR2 agonist) and a standard curve of the recombinant cytokine to the plate and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the color development by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion
This compound is a valuable tool for studying PAR2 signaling, effectively antagonizing its activation in various cell lines and demonstrating anti-inflammatory potential. However, its agonistic activity on MrgprC11/MRGPRX1 necessitates careful consideration of the experimental system and potential off-target effects, particularly in studies related to sensory functions like itch. The comparative data and detailed protocols provided in this guide aim to facilitate robust and reproducible research in the field of PAR2 modulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Neuroprotection induced by protease-activated receptor 2 activation is independent of Gq signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of FSLLRY-NH2 from different suppliers
A Comparative Analysis of FSLLRY-NH2 from Different Suppliers: A Guide for Researchers
For researchers and professionals in drug development, the quality and performance of synthetic peptides are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of the Protease-Activated Receptor 2 (PAR2) antagonist, this compound, from various suppliers. This compound is a widely used hexapeptide (Phe-Ser-Leu-Leu-Arg-Tyr-NH2) for investigating the roles of PAR2 in inflammation and other physiological processes.[1][2] This comparison focuses on key quality attributes and provides standardized protocols for independent verification of performance.
Supplier Specification Overview
The following table summarizes the publicly available product specifications for this compound from prominent life science suppliers. This data is primarily sourced from online product datasheets and certificates of analysis.
| Specification | Supplier A (Tocris/Bio-Techne) | Supplier B (MedChemExpress) | Supplier C (Selleck Chemicals) |
| Purity | ≥95% (HPLC)[3] | 99.39% (Batch specific)[4][5] | 99.31% (Batch specific)[6] |
| Molecular Weight | 796.97 g/mol [7] | 796.96 g/mol [4][8] | Not explicitly stated |
| Formula | C₃₉H₆₀N₁₀O₈[3][7] | C₃₉H₆₀N₁₀O₈[4] | Not explicitly stated |
| Sequence | This compound[3][7] | Phe-Ser-Leu-Leu-Arg-Tyr-NH2[4] | Not explicitly stated |
| Solubility | Soluble to 1 mg/ml in water[3][7] | 100 mg/mL in DMSO[4] | 100 mg/mL in DMSO, 50 mg/mL in Water[6] |
| Data Provided | Certificate of Analysis (batch specific)[3] | COA, RP-HPLC, MS, Elemental Analysis[4][5] | COA, HPLC[6] |
Experimental Protocols for Performance Verification
To ensure the quality and biological activity of this compound from any supplier, researchers can perform the following key experiments.
Purity and Identity Verification
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the peptide.
-
Method:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Inject 10-20 µL of the solution onto a C18 analytical column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid), from 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Purity is calculated by integrating the area of the main peptide peak relative to the total peak area.
-
b) Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and sequence of the peptide.
-
Method:
-
Introduce a small amount of the dissolved peptide into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight (approximately 796.97 g/mol ).[7]
-
Perform tandem MS (MS/MS) to fragment the peptide and confirm the amino acid sequence.
-
Biological Activity Assay: Inhibition of PAR2-Mediated Calcium Mobilization
-
Objective: To assess the functional activity of this compound as a PAR2 antagonist.[9][10]
-
Method:
-
Cell Culture: Culture a cell line endogenously expressing PAR2 (e.g., HT-29 or primary bronchial epithelial cells) in appropriate media.[9]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (from different suppliers) for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known PAR2 agonist, such as trypsin or the synthetic peptide SLIGKV-NH2.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.
-
Analysis: Compare the inhibition of the agonist-induced calcium signal by this compound from different suppliers. Calculate the IC₅₀ value for each.
-
dot
PAR2 Signaling Pathway
This compound exerts its effect by blocking the activation of the PAR2 signaling pathway.[7] Understanding this pathway is crucial for interpreting experimental results. Upon activation by proteases like trypsin, PAR2 initiates a cascade of intracellular events, including the activation of G-proteins, phospholipase C (PLC), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[2][7] This can lead to downstream effects such as the activation of MAP kinase pathways (e.g., ERK and JNK).[2]
dot
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on inflammatory responses induced by hydrogen peroxide in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Targeting of protease activator receptor-2 (PAR-2) antagonist this compound as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of FSLLRY-NH2: A Procedural Guide
Key Data for FSLLRY-NH2
To ensure safe handling, it is crucial to be aware of the properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 796.97 g/mol | |
| Formula | C39H60N10O8 | [1] |
| Purity | ≥95% | |
| Solubility in Water | Soluble to 1 mg/mL | |
| Solubility in DMSO | 100 mg/mL | [1][2][3] |
| Storage (Solid) | -20°C for 1 year, -80°C for 2 years | [1][2] |
| Storage (In Solvent) | -20°C for 1 month, -80°C for 6 months | [1][2] |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the recommended steps for the disposal of this compound in various forms. It is imperative to always adhere to your institution's specific waste disposal guidelines and local regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Disposal of Unused Solid this compound:
-
Step 1: Unused or expired solid this compound should be treated as chemical waste.
-
Step 2: Place the vial containing the solid peptide into a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Step 3: Ensure the container is sealed and stored in a designated waste accumulation area until collection by your institution's environmental health and safety (EHS) department.
3. Disposal of this compound Solutions:
-
Step 1: Do not pour this compound solutions down the drain.
-
Step 2: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.
-
Step 3: The label should include the name of the chemical (this compound) and any solvents present in the solution.
-
Step 4: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until collection by EHS.
4. Disposal of Contaminated Labware:
-
Step 1: Any labware, such as pipette tips, centrifuge tubes, and glassware, that has come into direct contact with this compound should be considered contaminated.
-
Step 2: Disposable contaminated items should be placed in a designated solid hazardous waste container.
-
Step 3: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual peptide. The rinsate should be collected and disposed of as liquid chemical waste.
-
Step 4: After decontamination, the glassware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these general guidelines and, most importantly, adhering to your institution's specific protocols, you can ensure the safe and compliant disposal of this compound.[4] This approach not only protects laboratory personnel but also minimizes the environmental impact of research activities. The principles of green chemistry, such as minimizing waste and using less hazardous solvents, should also be considered in experimental design to further reduce the environmental footprint.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulatory Compliance - Research Chemical Safety & Documentation | Peptidquelle.com [peptidquelle.com]
- 5. spacepeptides.com [spacepeptides.com]
- 6. Green Peptide Chemistry and Sustainability Publication | AmbioPharm [ambiopharm.com]
Personal protective equipment for handling FSLLRY-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling the PAR2 inhibitor, FSLLRY-NH2, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound.[1][2]
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile, neoprene)- Laboratory coat or gown |
| Handling of Powders | - In addition to routine PPE, a dust respirator or a properly fitted N95 mask is necessary to avoid inhalation.[2] |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Dust respirator- Boots- Chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation of the product.[2] |
| Compound Storage | - Standard laboratory attire. It is recommended to always wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[2] |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and prevent contamination or degradation.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Handle in a well-ventilated area.[2]
-
When handling lyophilized peptides, weigh them out quickly and tightly reseal the container. Allow the container to reach ambient temperature in a desiccator before opening to prevent moisture absorption.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Recommended storage for the lyophilized product is at -20°C.[6][7]
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8] Avoid repeated freeze-thaw cycles by aliquoting solutions.[1]
Disposal Plan
Proper disposal of unused or expired this compound is vital for maintaining safety and environmental responsibility.
General Guidance:
-
Never dispose of peptides through regular trash or down the drain.[5]
-
Follow your institution's guidelines for chemical waste disposal.[5]
-
Observe all federal, state, and local environmental regulations.[3]
Specific Procedures:
-
Unused Solutions: Collect in a designated, labeled hazardous waste container.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be disposed of as chemically contaminated waste in appropriately labeled containers.[1]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a chemical waste container. For large spills, follow the PPE guidelines and contain the spill before cleanup.
-
Deactivation/Destruction: For ultimate disposal, the recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.[9]
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. benchchem.com [benchchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. bachem.com [bachem.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
